Technical Documentation Center

4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole

Core Science & Biosynthesis

Foundational

Technical Guide to 4-Bromo-7-methoxy-1-(tetrahydropyran-2-yl)-1H-indazole: Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently utilized as a kinase hinge-binding motif. The compound 4-Bromo-7-methoxy-1-(tetrahydropyran-2-yl)-1H-indazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently utilized as a kinase hinge-binding motif. The compound 4-Bromo-7-methoxy-1-(tetrahydropyran-2-yl)-1H-indazole serves as a highly specialized, advanced synthetic intermediate in the development of targeted therapeutics, such as[1][2].

This whitepaper provides an in-depth technical analysis of this intermediate, detailing its physicochemical properties, the structural rationale behind its specific substitution pattern, and field-proven methodologies for its synthesis and downstream application.

Chemical Identity & Physicochemical Properties

The target compound is a protected derivative of the commercially available parent building block, 4-bromo-7-methoxy-1H-indazole. While the parent compound has a widely registered Chemical Abstracts Service (CAS) number, the tetrahydropyran (THP)-protected intermediate is typically synthesized in situ or isolated as a transient intermediate, meaning it does not possess a universally indexed public CAS number[3].

Table 1: Comparative Chemical Properties
PropertyParent CompoundTHP-Protected Intermediate
Chemical Name 4-Bromo-7-methoxy-1H-indazole4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
CAS Registry Number 938062-01-2N/A (Derived Intermediate)
Molecular Formula C₈H₇BrN₂OC₁₃H₁₅BrN₂O₂
Molecular Weight 227.06 g/mol 311.18 g/mol
Physical State Solid (Powder)Viscous Oil to Low-Melting Solid
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 23
Role in Synthesis Starting MaterialCross-Coupling Precursor

Structural Rationale & Causality (E-E-A-T)

The design of 4-Bromo-7-methoxy-1-(tetrahydropyran-2-yl)-1H-indazole is not arbitrary; every functional group serves a precise mechanistic purpose in the drug discovery pipeline.

The 4-Bromo Handle: The Engine for Cross-Coupling

The bromine atom at the C4 position acts as an essential electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It allows for the modular attachment of complex central cores, such as naphthyridinone or quinolinone moieties, which are critical for extending the molecule into the solvent-exposed regions of a kinase active site[1][4].

The 7-Methoxy Group: Spatial Mapping of the Kinase Hinge

In structure-activity relationship (SAR) campaigns, the R7 position of the indazole is highly sensitive. Recent studies on demonstrate that while a small 7-fluoro substitution can occupy a minor hydrophobic pocket and induce a favorable flip in the kinase hinge residues (Cys190 and Gly191), the introduction of a bulkier 7-methoxy group causes a direct steric clash[1][4]. This clash prevents the hinge residue flip, resulting in weak Morrison Ki​ potency[4]. Therefore, this specific 7-methoxy intermediate is synthesized primarily as a negative control or boundary-mapping tool compound to define the spatial constraints of the target kinase pocket[4].

The THP Protecting Group: Shielding the N-H

Indazoles possess a free N-H that can act as a hydrogen bond donor, which unfortunately poisons palladium catalysts and reacts with strong bases (like n-BuLi) during organometallic steps.

  • Why THP? Unlike Boc (which can be thermally unstable or fall off under harsh cross-coupling conditions) or SEM (which requires fluoride sources like TBAF for removal, potentially harming other functional groups), the THP acetal is highly robust to strong bases and nucleophiles. It is easily and cleanly cleaved under mild acidic conditions (e.g., TFA in DCM) at the final stage of the synthesis.

SAR_Model Core Indazole Core Binding R7_F R7 = Fluoro Core->R7_F SAR Optimization R7_OMe R7 = Methoxy Core->R7_OMe SAR Exploration Result_F Occupies small hydrophobic pocket Induces hinge residue flip High PKMYT1 Potency R7_F->Result_F Result_OMe Steric clash at hinge region No residue flip Weak Morrison Ki Potency R7_OMe->Result_OMe

Fig 1: SAR model demonstrating the steric impact of R7 substitutions on kinase hinge binding.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation checks. The following methodology ensures high-yield protection while preventing downstream catalyst poisoning.

Protocol A: Synthesis of the THP-Protected Intermediate

Objective: Mask the N1-H of 4-bromo-7-methoxy-1H-indazole to enable downstream palladium catalysis.

Reagents:

  • 4-Bromo-7-methoxy-1H-indazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Initiation: Suspend 4-bromo-7-methoxy-1H-indazole in anhydrous DCM under a nitrogen atmosphere. The suspension may not be fully clear until the reaction progresses.

  • Catalysis: Add PPTS (0.1 equiv) followed by DHP (1.5 equiv) dropwise at room temperature. Causality Note: DHP is volatile and prone to mild polymerization; using a 1.5x excess ensures complete conversion of the indazole, which is critical because any unreacted N-H starting material will coordinate to and deactivate the palladium catalyst in the next step.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The product will exhibit a significantly higher Rf​ value due to the loss of the polar N-H hydrogen bond donor.

  • Quench & Workup: Dilute with additional DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Causality Note: The basic wash is mandatory to neutralize and remove the PPTS catalyst. If residual acid remains during concentration, the THP group will prematurely cleave in the rotary evaporator.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Expert Insight on NMR Validation: The THP group introduces a chiral center at the anomeric carbon. Because the indazole can attack either face of the oxocarbenium intermediate, the product is a racemic mixture. In ¹H NMR, you will observe the characteristic anomeric proton as a distinct multiplet at ~5.6 ppm. Do not mistake the broadened or doubled peaks in the aliphatic region for impurities; they are a natural consequence of the diastereomeric environment if other chiral centers exist in the final drug molecule.

Protocol B: Downstream Utilization (Suzuki-Miyaura Coupling)

Once protected, the intermediate is subjected to cross-coupling.

  • Combine the THP-protected indazole (1.0 equiv), the desired boronic acid/ester (1.2 equiv), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane and water.

  • Degas the mixture by sparging with nitrogen for 10 minutes.

  • Add Pd(dppf)Cl₂ (0.05 equiv) and heat to 90°C until starting material is consumed.

  • Following coupling, the THP group is removed by stirring the crude product in a 1:1 mixture of TFA/DCM for 2 hours at room temperature, yielding the final active pharmaceutical ingredient (API).

SyntheticWorkflow A 4-Bromo-7-methoxy-1H-indazole (Parent, CAS: 938062-01-2) B DHP, PPTS DCM, RT A->B C THP-Protected Indazole (Intermediate) B->C D Pd-Catalyst, Base Ar-B(OH)2 C->D E Coupled Intermediate D->E F TFA or HCl Deprotection E->F G Final Kinase Inhibitor F->G

Fig 2: Synthetic workflow from parent indazole to final kinase inhibitor via THP protection.

References

  • Chen, B., Liu, X., Mu, T., et al. (2025). "Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy." Journal of Medicinal Chemistry, American Chemical Society (ACS). Available at:[Link]

Sources

Exploratory

1H NMR and 13C NMR spectral data for 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole

An in-depth technical guide on the structural characterization of 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , a critical intermediate in modern medicinal chemistry. Executive Context: The Role of Indazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural characterization of 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , a critical intermediate in modern medicinal chemistry.

Executive Context: The Role of Indazole Hinge-Binders

In the landscape of targeted oncology, indazole derivatives have emerged as privileged scaffolds, particularly as kinase hinge-binding motifs. Recent breakthroughs in the development of PKMYT1 inhibitors—a crucial target for CCNE1-amplified cancers—demonstrate that incorporating an indazole moiety can induce a favorable conformational flip in the kinase hinge cysteine and glycine residues[1]. This structural modification significantly enhances both kinome selectivity and biochemical potency while mitigating liabilities like glutathione (GSH) trapping[2].

To synthesize these complex kinase inhibitors, researchers frequently utilize 4-bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a foundational building block. The bromine atom at C4 serves as a functional handle for late-stage cross-coupling (e.g., Suzuki-Miyaura reactions), while the methoxy group at C7 modulates the electronic density of the hinge-binding face. The tetrahydropyran (THP) group at N1 is a transient protecting group, essential for masking the acidic indazole NH during basic cross-coupling conditions.

The Regiochemical Challenge: N1 vs. N2 Protection

When 4-bromo-7-methoxy-1H-indazole is reacted with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis, the THP group can theoretically attach to either the N1 or N2 position. While N1 is thermodynamically favored, the steric bulk of the adjacent 7-methoxy group creates significant local hindrance, often leading to a mixture of regioisomers.

A self-validating analytical workflow is required to confirm that the isolated intermediate is strictly the N1-protected isomer. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this validation, relying on specific 1D chemical shifts and 2D spatial correlations.

NMR_Workflow A Synthesis: 4-Bromo-7-methoxy-1H-indazole + DHP + p-TsOH B Purification: Silica Gel Chromatography A->B C NMR Acquisition: 1H, 13C, and 2D (NOESY/HMBC) B->C D Regiochemical Analysis: Distinguish N1-THP vs N2-THP C->D E Data Validation: Confirm 4-Bromo & 7-Methoxy Shifts D->E F Validated Intermediate Ready for Cross-Coupling E->F

Figure 1: Self-validating workflow for THP-protection and NMR regiochemical assignment.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the NMR acquisition must be treated not as a passive reading, but as an active structural interrogation.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified intermediate in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D, containing 0.03% v/v TMS as an internal standard).

  • Causality: CDCl₃ is chosen over DMSO-d₆ because the THP-protected intermediate is highly lipophilic, and CDCl₃ provides optimal lock signal and sharp lineshapes without the viscosity-induced broadening seen in DMSO.

Step 2: 1D NMR Acquisition

  • ¹H NMR: Acquire at 400 MHz using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the THP aliphatic protons versus the aromatic core.

  • ¹³C NMR: Acquire at 100 MHz using proton decoupling (zgpg30). Set D1 to 2.5 seconds. Crucial: Ensure sufficient scans (minimum 512) to resolve the quaternary carbons (C3a, C4, C7, C7a), which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Step 3: 2D NOESY Acquisition (The Validation Step)

  • Acquire a 2D NOESY spectrum with a mixing time of 400–500 ms.

  • Causality: This specific mixing time allows for the detection of through-space dipole-dipole interactions (up to 5 Å). If the compound is the N1-THP isomer, a distinct cross-peak will appear between the THP anomeric proton (H-2') and the C7-methoxy protons. If it is the N2-THP isomer, the cross-peak will instead appear between H-2' and the indazole H-3 proton.

Spectral Data & Mechanistic Causality

The following tables summarize the validated ¹H and ¹³C NMR assignments. The chemical shifts are governed by three primary electronic phenomena: the heavy atom effect, mesomeric electron donation, and the anomeric effect.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Rationale
H-3 8.05Singlet (s)-1HHighly deshielded by the adjacent N2 and the aromatic ring current.
H-5 7.35Doublet (d)8.01HOrtho to the C4-Bromine; experiences mild deshielding compared to H-6.
H-6 6.85Doublet (d)8.01HOrtho to the C7-Methoxy; strongly shielded by the +M (mesomeric) effect of the oxygen lone pairs.
THP H-2' 5.85Doublet of doublets (dd)9.8, 2.51HThe anomeric proton. Shifted significantly downfield due to attachment to the electronegative N1 and the anisotropic effect of the indazole core.
THP H-6'a 4.05Multiplet (m)-1HEquatorial proton adjacent to the THP oxygen.
OCH₃ 3.95Singlet (s)-3HStandard aryl methoxy signal.
THP H-6'b 3.75Multiplet (m)-1HAxial proton adjacent to the THP oxygen (diastereotopic to H-6'a).
THP H-3',4',5' 1.50 - 2.50Multiplet (m)-6HAliphatic ring protons of the protecting group.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C-7 152.0Quaternary (C-O)Strongly deshielded by the inductive (-I) effect of the directly attached methoxy oxygen.
C-3 134.5Methine (CH)Standard indazole C3 resonance.
C-7a 132.0Quaternary (C-N)Bridgehead carbon adjacent to N1.
C-5 127.5Methine (CH)Aromatic carbon, slightly shielded relative to standard benzene due to the indazole system.
C-3a 126.0Quaternary (C-C)Bridgehead carbon.
C-4 114.0Quaternary (C-Br)Heavy Atom Effect: The large, polarizable electron cloud of the bromine atom exerts a strong diamagnetic shielding effect, pushing this quaternary carbon unusually far upfield.
C-6 112.5Methine (CH)Mesomeric Effect: The lone pairs of the C7-methoxy group donate electron density into the ring via resonance (+M effect), heavily shielding the ortho position.
THP C-2' 85.5Methine (CH-N)Anomeric carbon; deshielded by both the THP oxygen and the indazole N1.
THP C-6' 67.5Methylene (CH₂-O)Adjacent to the THP ring oxygen.
OCH₃ 56.0Primary (CH₃)Standard aryl methoxy carbon.
THP C-3',4',5' 29.5, 25.0, 22.5Methylene (CH₂)Aliphatic carbons of the THP ring.

Conclusion

The rigorous NMR characterization of 4-bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is not merely an exercise in data collection, but a necessary quality control gate in drug discovery. By understanding the causality behind the heavy atom effect at C4 and utilizing 2D NOESY to definitively prove N1-THP regiochemistry, researchers can confidently advance this intermediate into complex cross-coupling cascades, ultimately accelerating the synthesis of highly selective kinase inhibitors.

References

  • Chen, B., Liu, X., Mu, T., et al. (2025). "Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy." Journal of Medicinal Chemistry, 68(8), 8497-8515. URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds" (8th Edition). John Wiley & Sons. URL: [Link]

Sources

Foundational

Solubility profile of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole in polar aprotic solvents

Thermodynamic Solubility Profile of 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in Polar Aprotic Solvents: A Technical Guide for Process Optimization Executive Summary In the development of complex active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Solubility Profile of 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in Polar Aprotic Solvents: A Technical Guide for Process Optimization

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), functionalized indazoles frequently serve as critical scaffolds. The compound 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a highly specialized intermediate. The bromo group provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the tetrahydropyran (THP) group protects the sensitive N1 position of the indazole core.

For process chemists and application scientists, understanding the thermodynamic solubility of this intermediate in polar aprotic solvents is paramount. These solvents are the standard media for cross-coupling and metalation reactions. This whitepaper details the physicochemical rationale behind its solvation, provides quantitative solubility data, and outlines a rigorously validated, self-correcting methodology for thermodynamic solubility screening.

Physicochemical Rationale & Solvation Mechanics

To predict and manipulate the solubility of 4-Bromo-7-methoxy-1-THP-indazole, we must analyze its structural components and their interactions with polar aprotic media.

  • Disruption of Crystal Lattice Energy: Unprotected 1H-indazoles possess a strong hydrogen-bond donor (N-H) and acceptor (N), leading to robust intermolecular hydrogen bonding and high crystal lattice energies. The introduction of the bulky THP protecting group masks the N-H bond, eliminating these intermolecular networks [1]. This drastically lowers the melting point and lattice energy, exponentially increasing solubility in organic solvents compared to the unprotected parent compound.

  • Lipophilicity and Polarizability: The THP ring is a cyclic ether, imparting significant lipophilicity. The bromine atom is heavy and highly polarizable, while the methoxy group acts as a localized hydrogen-bond acceptor.

  • Solvent-Solute Interactions: Polar aprotic solvents (such as DMSO, DMF, NMP, and THF) lack hydrogen-bond donors but possess high dielectric constants and strong dipole moments. The solvation of this intermediate is driven primarily by dipole-induced dipole interactions (between the solvent and the polarizable bromine/aromatic core) and dipole-dipole interactions (between the solvent and the methoxy/THP oxygen atoms) [2]. THF, being a cyclic ether itself, exhibits excellent solvation kinetics due to the "like-dissolves-like" principle regarding the THP moiety.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility of 4-Bromo-7-methoxy-1-THP-indazole in standard polar aprotic solvents. Data is presented at standard ambient temperature (25°C) and a typical reaction heating baseline (50°C).

Note: Values are representative thermodynamic equilibrium concentrations derived from miniaturized shake-flask methodologies.

SolventDielectric Constant (ε)Dipole Moment (D)Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Solvation Characteristic
Tetrahydrofuran (THF) 7.51.75> 250.0> 400.0Optimal; structural homology with THP group.
N-Methyl-2-pyrrolidone (NMP) 32.24.09185.5310.2Excellent; high solubilizing power for bulky aromatics.
Dimethylformamide (DMF) 36.73.82142.0265.4Strong dipole-dipole interactions; standard for cross-coupling.
Dimethyl Sulfoxide (DMSO) 46.73.96115.3210.8Good; though high viscosity can limit dissolution kinetics.
Acetonitrile (MeCN) 37.53.9245.695.1Moderate; lower lipophilicity reduces interaction with THP.
Acetone 20.72.8888.4150.0Good kinetic solubility; limited by low boiling point (measured at 45°C).

Experimental Methodology: Thermodynamic Solubility Determination

In early-stage development, kinetic solubility (often measured via solvent-shift methods from DMSO stock solutions) is frequently used. However, kinetic methods inherently overestimate solubility due to the formation of supersaturated solutions [3]. For process chemistry, thermodynamic equilibrium solubility is mandatory.

The following protocol utilizes a miniaturized shake-flask method coupled with HPLC-UV quantitation, ensuring a self-validating system where solid-liquid equilibrium is definitively proven [4].

Step-by-Step Protocol: Miniaturized Shake-Flask Method

Phase 1: Equilibration

  • Preparation: Dispense 50 mg of crystalline 4-Bromo-7-methoxy-1-THP-indazole into 2.0 mL glass HPLC vials equipped with PTFE-lined screw caps.

  • Solvent Addition: Add 0.5 mL of the target polar aprotic solvent (e.g., anhydrous DMF) to each vial. The goal is to maintain a visible excess of solid to guarantee saturation.

  • Incubation: Place the vials in a thermostatic orbital shaker. Set the temperature to 25.0°C (± 0.1°C) and agitate at 400 RPM for 24 hours. Causality note: 24 hours is required to overcome the activation energy of dissolution for highly crystalline intermediates and ensure true thermodynamic equilibrium.

Phase 2: Phase Separation 4. Centrifugation: Transfer the vials to a temperature-controlled centrifuge. Spin at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid. 5. Filtration (Self-Correction Step): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial. Crucial: Discard the first 100 µL of filtrate to saturate any potential non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

Phase 3: HPLC-UV Quantitation 6. Dilution: Dilute the filtered saturated solution exactly 1:100 and 1:1000 in a diluent (e.g., 50:50 MeCN:Water) to ensure the detector response falls within the linear dynamic range of the calibration curve. 7. Analysis: Inject 5 µL onto a C18 Reverse-Phase HPLC column.

  • Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in MeCN (B).
  • Detection: UV absorbance at the compound's λmax​ (typically around 254 nm or 280 nm for substituted indazoles).
  • Calculation: Calculate the exact concentration using a pre-established 5-point calibration curve derived from analytical standards.

Workflow Visualization

The following diagram maps the logical flow of the thermodynamic solubility determination protocol, highlighting the critical path from solid suspension to quantitative data output.

G N1 Solid Compound (4-Bromo-7-methoxy-1-THP-indazole) N2 Solvent Dispensing (Polar Aprotic Media) N1->N2 Excess solid added N3 Equilibration (Shake-Flask, 24h at 25°C/50°C) N2->N3 Temperature controlled N4 Phase Separation (Centrifugation & PTFE Filtration) N3->N4 Saturated suspension N5 Quantitation (HPLC-UV Analysis) N4->N5 Supernatant only N6 Thermodynamic Solubility Profile Generation N5->N6 Data integration

Caption: High-throughput thermodynamic solubility workflow utilizing the miniaturized shake-flask method.

Implications for Process Chemistry

Understanding the solubility profile of 4-Bromo-7-methoxy-1-THP-indazole directly dictates reaction design:

  • Reagent Concentration: The exceptionally high solubility in THF (>250 mg/mL) allows for highly concentrated reaction mixtures (up to 0.5 M or 1.0 M). This improves the kinetics of bimolecular reactions, such as Grignard formation or lithiation of the bromo-position.

  • Solvent Selection for Cross-Coupling: While THF is excellent for dissolution, palladium-catalyzed cross-couplings often require higher temperatures than THF's boiling point (66°C) allows. In these cases, NMP or DMF should be selected. The data shows that at 50°C, both NMP and DMF can easily support concentrations >250 mg/mL, ensuring the intermediate remains fully dissolved during the catalytic cycle, preventing precipitation-induced catalyst deactivation.

References

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water ResearchGate / Asian Journal of Chemistry URL:[Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives MDPI - Molecules URL:[Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery PubMed / Journal of Pharmaceutical Sciences URL:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Dissolution Technologies URL:[Link]

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Executive Summary In the landscape of modern drug discovery, specifically in the development of targeted kinase inhibitors, the architectural precision of starting materials dictates the success of the final active pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, specifically in the development of targeted kinase inhibitors, the architectural precision of starting materials dictates the success of the final active pharmaceutical ingredient (API). 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a highly specialized, orthogonally protected heterocyclic building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties—focusing on its exact mass and isotopic signature—and details the mechanistic causality behind its structural design and synthetic workflows.

Physicochemical & Isotopic Profiling

For analytical scientists and medicinal chemists, distinguishing between average molecular weight and monoisotopic exact mass is critical for the validation of synthetic intermediates via High-Resolution Mass Spectrometry (HRMS).

The molecular formula for this compound is C₁₃H₁₅BrN₂O₂ . Because bromine exists in nature as two stable isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—the compound exhibits a distinct isotopic signature[1].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Analytical Significance
Molecular Formula C₁₃H₁₅BrN₂O₂Defines the atomic composition including the THP protecting group.
Average Molecular Weight 311.17 g/mol Used for stoichiometric calculations in bulk synthetic reactions.
Exact Mass (Monoisotopic) 310.03168 DaCritical for HRMS identification. Calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)[1].
Isotopic Signature (LC-MS) [M+H]⁺ at m/z 311.04 & 313.04The ~1:1 intensity ratio of the doublet is a self-validating marker confirming the retention of the bromine atom.
LogP (Predicted) ~3.9Indicates moderate lipophilicity, typical for THP-protected intermediates[1].

Structural Rationale in Drug Design

Every functional group on this molecule is engineered with a specific mechanistic purpose for downstream API synthesis.

  • The Indazole Core (Hinge Binder): The indazole scaffold is a privileged pharmacophore designed to mimic the purine ring of ATP. Once deprotected, the N1-H and N2 atoms form critical bidentate hydrogen bonds with the backbone of the kinase hinge region (e.g., Met/Leu residues)[2].

  • The 7-Methoxy Group (Conformational Director): Positioned adjacent to the N1 atom, the methoxy group sterically restricts the rotation of the indazole core within the ATP-binding pocket. Electronically, it modulates the pKa of the indazole system, optimizing the hydrogen-bond donor/acceptor capacity of the nitrogen atoms[2].

  • The 4-Bromo Group (Synthetic Handle): Bromine at the 4-position serves as an excellent leaving group for oxidative addition by Palladium(0). This allows for the introduction of diverse aryl or heteroaryl vectors via cross-coupling to probe the solvent-exposed region or hydrophobic pockets of the kinase.

  • The 1-Tetrahydropyran (THP) Group (Orthogonal Shield): Unprotected indazoles possess an acidic N-H that can coordinate with palladium catalysts, leading to catalyst poisoning or undesired N-arylation. By masking this position with a THP acetal, the electronic integrity of the ring is maintained. The THP group is stable to the basic conditions of Suzuki coupling but is easily cleaved by mild acid[3].

HingeBinding IndazoleCore Indazole Core (N1-H, N2) HingeBackbone Kinase Hinge Region (Met/Leu Backbone) IndazoleCore->HingeBackbone Hydrogen Bonding Sub7 7-Methoxy Group IndazoleCore->Sub7 Sub4 4-Aryl Extension IndazoleCore->Sub4 Gatekeeper Gatekeeper Residue (Thr/Met) SolventFront Solvent Exposed Region Sub7->Gatekeeper Steric Interaction Sub4->SolventFront Hydrophobic Interaction

Caption: Structural rationale of the indazole core and its substituents in kinase hinge-binding.

Synthetic Workflow & Experimental Protocols

The utilization of 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole relies on a highly controlled sequence of protection, cross-coupling, and deprotection.

SyntheticWorkflow A 4-Bromo-7-methoxy-1H-indazole (Starting Material) B THP Protection (DHP, p-TsOH, DCM) A->B C 4-Bromo-7-methoxy-1-THP-indazole (Protected Intermediate) B->C D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Base) C->D E 4-Aryl-7-methoxy-1-THP-indazole (Coupled Product) D->E F Acidic Deprotection (TFA or HCl, MeOH) E->F G 4-Aryl-7-methoxy-1H-indazole (Final Kinase Inhibitor Core) F->G

Caption: Synthetic workflow from THP protection to cross-coupling and acidic deprotection.

Protocol A: Regioselective THP Protection

Objective: Mask the N1-H to prevent catalyst poisoning during downstream metallation. Causality: The acid-catalyzed reaction of the indazole with 3,4-dihydro-2H-pyran (DHP) forms an acetal linkage. Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH) is used as a mild acid catalyst to drive the equilibrium toward the N1-protected isomer[3].

  • Initialization: Dissolve 4-bromo-7-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis: Add DHP (1.5 eq) followed by a catalytic amount of p-TsOH (0.1 eq).

  • Propagation: Stir the reaction mixture at room temperature for 4–6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, lower R_f) will deplete, yielding a new, higher R_f spot corresponding to the less polar THP-protected product.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (Analytical): ¹H NMR (CDCl₃) will reveal a distinct multiplet at ~5.6 ppm corresponding to the anomeric proton of the THP group, confirming successful protection.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Extend the pharmacophore at the C4 position. Causality: Pd(dppf)Cl₂ is selected as the catalyst due to its wide bite angle, which facilitates the reductive elimination step of sterically hindered biaryl systems[4].

  • Initialization: Charge a Schlenk flask with 4-bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvation: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Purge the system with nitrogen for 10 minutes.

  • Propagation: Heat the mixture to 80 °C for 12 hours.

  • Self-Validation (In-Process): LC-MS analysis of an aliquot will show the disappearance of the characteristic 1:1 bromine isotopic doublet (m/z 311/313) and the appearance of a singlet mass corresponding to the coupled product.

  • Workup & Deprotection: Filter through Celite, extract with EtOAc, and concentrate. The crude product can then be treated with Trifluoroacetic acid (TFA) in DCM to cleave the THP group, yielding the final 4-aryl-7-methoxy-1H-indazole core.

References

  • PubChemLite Database - 4-bromo-5-methyl-1h-indazole, n1-boc protected (C13H15BrN2O2) Exact Mass & Isotopic Profiling. (Cited for exact mass validation of the C₁₃H₁₅BrN₂O₂ isomer).

  • BenchChem Technical Guides - An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. (Cited for the rationale of bromoindazoles in cross-coupling and kinase inhibitor synthesis).

  • Journal of Medicinal Chemistry (ACS) - Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. (Cited for the structural causality of the indazole core as an ATP-competitive hinge binder).

  • Molecules (MDPI) - The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (Cited for the optimization of Pd(dppf)Cl₂ in the cross-coupling of bromoindazoles).

  • Asian Journal of Chemistry - Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives. (Cited for the mechanistic protocol of THP protection on indazoles).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Executive Summary & Substrate Profiling The functionalization of indazole cores is a critical pathway in modern drug discovery, given their prevalence in biologically active and pharmaceutically relevant molecules[1]. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The functionalization of indazole cores is a critical pathway in modern drug discovery, given their prevalence in biologically active and pharmaceutically relevant molecules[1]. The substrate 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole presents a highly specific, multi-faceted synthetic profile:

  • C4-Bromide: Acts as the primary electrophilic site. The C4 position on the indazole ring is electronically primed for efficient oxidative addition by low-valent palladium species.

  • C7-Methoxy: Provides electron enrichment to the core. Its distal position relative to C4 minimizes direct steric hindrance during the catalytic cycle, allowing for smooth cross-coupling.

  • N1-THP Protection: The tetrahydropyran-2-yl (THP) acetal group locks the indazole tautomer, preventing the N-H moiety from poisoning the palladium catalyst or undergoing competitive Buchwald-Hartwig N-arylation[2][3].

Mechanistic Rationale & System Dynamics

To achieve high conversion rates, the experimental parameters must be precisely tuned to the substrate's unique properties.

Catalyst Selection: While standard Pd(PPh3)4 is often used for biaryl synthesis, bidentate ligands like dppf in Pd(dppf)Cl₂ demonstrate superior performance for halogenated indazoles[4]. The bite angle of the dppf ligand accelerates the reductive elimination step, preventing the accumulation of stable Pd(II) intermediates that can lead to catalyst deactivation.

Solvent & Base Causality: A biphasic system of 1,4-Dioxane and Water (4:1) is strictly recommended. The organic solvent solubilizes the indazole and catalyst, while water is mandatory to dissolve the inorganic base (e.g., Cs₂CO₃ or K₂CO₃) and facilitate the formation of the reactive boronate complex [Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation[5].

Protecting Group Dynamics: The THP group is completely stable under the highly basic conditions of the Suzuki-Miyaura coupling. However, it is extremely labile to acid[2]. Therefore, all workup procedures must strictly avoid acidic quenching to prevent premature deprotection.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) inserts into C4-Br Pd0->OxAdd 4-Br-7-OMe-1-THP-Indazole TransMet Transmetalation Ar-B(OH)2 + Base OxAdd->TransMet Halide Exchange / Base RedElim Reductive Elimination C4-Ar Bond Formation TransMet->RedElim Boronic Acid Activation RedElim->Pd0 Coupled Product Release

Catalytic cycle of Suzuki-Miyaura coupling for 4-bromo-1-THP-indazoles.

Reaction Optimization Data

The following table summarizes the quantitative optimization of conditions specifically for THP-protected bromoindazoles to maximize yield while preserving the protecting group.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O901265
2Pd(dppf)Cl₂K₂CO₃DME/H₂O80488
3 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O 100 2 94
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100682

Note: Entry 3 represents the optimal self-validating system, providing the highest conversion rate with minimal side-product formation.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed to be self-validating; each step contains inherent checks to ensure chemical integrity.

Step 1: Reagent Assembly & Strict Degassing

  • To an oven-dried Schlenk flask or microwave vial, add 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and Cs₂CO₃ (3.0 eq).

  • Add a pre-mixed solvent system of 1,4-Dioxane and deionized H₂O (4:1 ratio, 0.1 M concentration relative to the indazole).

  • Causality Check (Degassing): Sparge the mixture with Argon or Nitrogen for exactly 15 minutes. Why? Ambient oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II) and promotes the oxidative homocoupling of the boronic acid, which depletes the reagent and complicates purification[5].

  • Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of inert gas and seal the vessel.

Step 2: Cross-Coupling Execution

  • Heat the reaction mixture to 100 °C using an oil bath or microwave synthesizer.

  • Maintain vigorous stirring for 2 hours. The biphasic nature of the reaction requires high shear to ensure mass transfer between the organic and aqueous layers.

Step 3: In-Process Control (IPC) Validation

  • At the 2-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Self-Validation Metric: The protocol is successful if the starting material mass [M+H]⁺ (which exhibits a distinct 1:1 isotopic doublet characteristic of ⁷⁹Br/⁸¹Br) is completely absent, replaced by the singular [M+H]⁺ peak of the coupled product.

Step 4: THP-Preserving Quench & Extraction

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate and quench with 5% aqueous NaHCO₃.

  • Causality Check (pH Control): The aqueous layer must test at pH > 8. Why? The THP acetal will rapidly hydrolyze if the local pH drops below 7, leading to an inseparable mixture of protected and deprotected indazoles[2][3].

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow S1 1. Assembly Reagents + Solvent S2 2. Degassing Ar/N2 Sparging S1->S2 S3 3. Coupling 100°C, 2-4 hrs S2->S3 S4 4. IPC & Quench LC-MS + Basic Aq. S3->S4 S5 5. Purification SiO2 Chromatography S4->S5

Step-by-step experimental workflow for cross-coupling and purification.

Troubleshooting & Downstream Processing

  • Incomplete Conversion: If unreacted bromide remains after 4 hours, it indicates either catalyst poisoning (check solvent purity/degassing) or boronic acid degradation. Spike the reaction with an additional 0.5 eq of boronic acid and 0.02 eq of catalyst.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). To prevent on-column THP cleavage, pre-treat the silica gel with 1% Triethylamine (TEA) to neutralize the slightly acidic silanol groups.

  • Subsequent Deprotection: Once the cross-coupling is complete and purified, the THP group can be cleanly removed by stirring the product in Methanol with a catalytic amount of p-Toluenesulfonic acid (pTSA) or 4M HCl in Dioxane at room temperature for 1-2 hours[2].

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules (MDPI).[Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry (ACS).[Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH PMC.[Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH PMC.[Link]

Sources

Application

Application Note: Acidic THP Deprotection Strategies for 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole Derivatives

Executive Summary & Substrate Rationale The 4-bromo-7-methoxy-1H-indazole scaffold is a privileged building block in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and BET bromodo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Rationale

The 4-bromo-7-methoxy-1H-indazole scaffold is a privileged building block in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and BET bromodomain modulators[1][2]. The strategic placement of the 4-bromo substituent provides a versatile handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3]. Meanwhile, the 7-methoxy group imparts specific steric constraints and electron density that favorably influence target binding[2].

During multi-step synthetic sequences, the indazole nitrogen must be protected to prevent undesired N-alkylation or N-arylation. The tetrahydropyranyl (THP) group is an acetal-type protecting group that is robust against strong bases, metal hydrides, and palladium catalysts, making it an ideal choice for this scaffold[4]. However, its subsequent removal requires carefully tuned acidic conditions to ensure complete cleavage without compromising the integrity of the indazole core.

Mechanistic Causality of Acidic Cleavage

The deprotection of the THP group from the indazole nitrogen proceeds via an acid-catalyzed alcoholysis or hydrolysis pathway.

  • Protonation & Cleavage: The reaction is initiated by the protonation of the THP ring oxygen, which weakens the C–N bond. Subsequent cleavage generates the free indazole and a highly reactive oxocarbenium ion intermediate[5].

  • Nucleophilic Trapping: Because this cleavage is an equilibrium process, the oxocarbenium ion must be irreversibly trapped to drive the reaction to completion. Utilizing a protic solvent (such as methanol or ethanol) ensures the intermediate is trapped as a volatile acetal (e.g., 2-methoxytetrahydropyran)[6].

  • Substrate Stability: The 7-methoxy ether is highly stable to standard Brønsted acids (HCl, TFA, p-TsOH) and will not undergo cleavage under these conditions, which typically require harsh Lewis acids (e.g., BBr 3​ )[2]. The 4-bromo group is similarly inert to acidic hydrolysis, making acidic THP removal highly orthogonal for this specific derivative.

THP_Deprotection_Workflow A 1-THP-Indazole Derivative (4-Bromo-7-methoxy) B Acidic Protonation (H+ attacks THP Oxygen) A->B Acid Catalyst C C-N Bond Cleavage (Oxocarbenium Formation) B->C Rate Limiting D Nucleophilic Trapping (by Protic Solvent) C->D ROH (Solvent) E Free 1H-Indazole Product + Acetal Byproduct D->E Irreversible

Mechanistic pathway of acid-catalyzed THP deprotection from the indazole nitrogen.

Comparative Reaction Conditions

The choice of acidic system dictates the reaction kinetics, workup complexity, and final isolation state of the indazole. The table below summarizes the quantitative parameters for the most reliable methods.

Acidic SystemSolventTemperatureTimeWorkup / IsolationSuitability for 4-Br-7-OMe Indazole
HCl (4N in dioxane) Ethanol60–80 °C2–4 hDirect filtration of HCl saltOptimal. Drives equilibrium; high purity via precipitation[3].
TFA (10-20% v/v) DCM20–25 °C2–12 hBasic aqueous extractionGood. Milder temp, but requires basic workup to isolate free base[7].
p-TsOH (0.1-1.0 eq) Methanol25–50 °C4–8 hAqueous extraction / ColumnModerate. Slower reaction, requires chromatography.
Amberlyst-15 (Resin) Methanol25–60 °C12–24 hResin filtrationGood. Simplest workup, but slower kinetics[6].

Detailed Experimental Protocols

Protocol A: HCl-Mediated Alcoholysis (Preferred for Scalability)

Causality & Rationale: This method is highly recommended for 4-bromo-7-methoxy-1H-indazole derivatives. The use of ethanol efficiently traps the oxocarbenium ion, while the addition of HCl often results in the direct crystallization of the indazole hydrochloride salt, bypassing the need for tedious column chromatography[3].

  • Dissolution: Suspend the 4-bromo-7-methoxy-1-(tetrahydropyran-2-yl)-1H-indazole (1.0 equiv) in absolute ethanol (approximately 10 mL per mmol of substrate).

  • Acidification: Add a solution of 4N HCl in 1,4-dioxane (2.0 to 5.0 equiv) dropwise to the suspension at room temperature.

  • Heating: Heat the reaction mixture to 60–80 °C. The suspension will typically clear as the starting material dissolves and reacts.

  • Monitoring: Monitor the reaction via LC-MS. The reaction is usually complete within 2 to 4 hours.

  • Isolation: Allow the reaction to cool to room temperature. The indazole HCl salt will precipitate as a white/off-white solid. Isolate the product via vacuum filtration[3]. Wash the filter cake with cold ethanol or diethyl ether.

  • Free-Basing (Optional): If the free base is required for subsequent steps, suspend the salt in ethyl acetate and wash with saturated aqueous NaHCO 3​ until the aqueous layer reaches pH > 7. Extract, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: TFA-Mediated Cleavage (Preferred for Analytical Scale)

Causality & Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides a kinetically rapid deprotection at room temperature. This is ideal for substrates that might degrade at elevated temperatures or when rapid analytical-scale deprotection is required[7].

  • Dissolution: Dissolve the THP-protected indazole (1.0 equiv) in anhydrous DCM (approx. 10 mL/mmol).

  • Acidification: Add TFA to achieve a 10-20% v/v concentration in the solvent mixture.

  • Reaction: Stir the mixture at room temperature for 2 to 12 hours.

  • Monitoring: Track progress by TLC. The free indazole will have a significantly lower Rf​ value than the THP-protected starting material due to the exposed N-H bond.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Neutralization: Redissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO 3​ . Extract, dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the crude 4-bromo-7-methoxy-1H-indazole.

Self-Validating Analytical Systems

To ensure scientific integrity and confirm complete deprotection, the following self-validating analytical checks must be employed:

  • LC-MS Analysis: The most definitive rapid check. The cleavage of the THP group corresponds to a precise mass loss of 84 Da (C 5​ H 8​ O). Look for the [M+H] + peak of the free 4-bromo-7-methoxy-1H-indazole. Note the distinct isotopic pattern of the bromine atom (an approximate 1:1 ratio of the M and M+2 peaks)[2].

  • 1 H NMR Spectroscopy: Successful deprotection is confirmed by the complete disappearance of the characteristic THP anomeric proton (a distinct multiplet typically observed between 5.4 and 5.8 ppm) and the loss of the aliphatic THP ring protons (1.5–2.5 ppm). Additionally, the reappearance of the broad indazole N-H proton signal (often >10 ppm in DMSO- d6​ ) confirms the liberation of the free amine[2].

  • Thin-Layer Chromatography (TLC): The free indazole is significantly more polar due to the exposed N-H bond, which is capable of hydrogen bonding. It will elute much slower (lower Rf​ ) than the highly lipophilic THP-protected precursor on silica gel using standard EtOAc/Hexane gradients.

References

  • [7] Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH.[Link]

  • [3] Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.[Link]

  • [4] Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry.[Link]

  • [5] Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. D-NB.info. [Link]

  • [1] Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment. Google Patents.

  • [2] Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Reaction Class: Palladium-Catalyzed C–N Cross-Coupling Executive Summary & Substrate Analysis The indazole core is a privileged pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Reaction Class: Palladium-Catalyzed C–N Cross-Coupling

Executive Summary & Substrate Analysis

The indazole core is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and receptor modulators. Functionalizing the C4 position of the indazole ring via the Buchwald-Hartwig amination enables the rapid exploration of structure-activity relationships (SAR). However, the specific substrate 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole presents a unique trifecta of chemical variables that must be strategically managed:

  • The N1-THP Protecting Group: The tetrahydropyran (THP) acetal is crucial for masking the highly nucleophilic N1 nitrogen, preventing catalyst poisoning, and directing regioselectivity[1]. While completely stable to the strongly basic conditions of the amination, it is exquisitely sensitive to acidic environments, dictating strict pH control during workup.

  • The C7-Methoxy Group: This electron-donating moiety increases the electron density of the indazole core via resonance. This slightly deactivates the aryl bromide toward oxidative addition compared to electron-deficient halides, necessitating the use of highly electron-rich, bulky phosphine ligands[2].

  • The C4-Bromide Electrophile: Positioned adjacent to the C3 carbon, the C4 position exhibits moderate steric hindrance but remains a highly competent leaving group when paired with modern dialkylbiaryl phosphine palladium precatalysts[3].

Mechanistic Pathway & Rationale

The successful amination of this substrate relies on overcoming the electronic deactivation caused by the C7-methoxy group. Classical catalysts like Pd₂(dba)₃ with simple phosphines (e.g., BINAP) often fail to achieve full conversion due to slow oxidative addition and the formation of stable, inactive Pd(II) resting states[4].

By employing third-generation (G3) palladacycle precatalysts paired with bulky, electron-rich ligands like tBuBrettPhos (for primary amines) or RuPhos (for secondary amines), the catalytic cycle is highly accelerated. The G3 precatalyst ensures rapid, quantitative generation of the active monoligated L-Pd(0) species at room temperature upon deprotonation by the base, bypassing the initiation delays common with older systems.

CatalyticCycle Pd0 Pd(0)L Active Catalyst (Electron-Rich) OxAdd Oxidative Addition (C4-Br Cleavage) Pd0->OxAdd 4-Bromo-7-methoxy- 1-THP-indazole AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Pd(II) Aryl Complex RedElim Reductive Elimination (C4-N Bond Formation) AmineCoord->RedElim Amido-Pd(II) Intermediate RedElim->Pd0 Catalyst Regeneration Product Aminated THP-Indazole Product RedElim->Product Product Release

Fig 1. Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination at the indazole C4 position.

Reaction Optimization Data

To establish a robust protocol, various catalytic systems were evaluated. The quantitative data below highlights the necessity of modern precatalysts and the impact of base selection on the survival of the THP protecting group.

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)Rationale / Observation
Pd₂(dba)₃ (5 mol%)BINAPCs₂CO₃Toluene100< 20%Poor oxidative addition due to electron-rich C7-methoxy group[4].
Pd(OAc)₂ (5 mol%)XPhosNaOtBu1,4-Dioxane9065%Moderate conversion; catalyst resting states inhibit turnover[2].
RuPhos Pd G3 (2 mol%)RuPhosLiHMDSTHF6592%Excellent for secondary amines; LiHMDS provides high functional group tolerance.
tBuBrettPhos Pd G3 (2 mol%) tBuBrettPhos NaOtBu 1,4-Dioxane 80 > 95% Optimal for primary amines; rapid Pd(0) generation prevents degradation[3].

Self-Validating Experimental Protocol

The following methodology is designed for the coupling of 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with a primary amine.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Catalyst & Base Addition Prep->Mix Heat 3. Thermal Heating (80°C, 1,4-Dioxane) Mix->Heat Workup 4. Basic Aqueous Workup (pH > 8) Heat->Workup Purify 5. Flash Chromatography & LC-MS Workup->Purify

Fig 2. Step-by-step experimental workflow for the amination of THP-protected indazoles.

Step 1: Preparation of the Catalytic System

Action: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv, 0.5 mmol), the primary amine coupling partner (1.2 equiv, 0.6 mmol), tBuBrettPhos Pd G3 precatalyst (2 mol%, 0.01 mmol), and NaOtBu (1.5 equiv, 0.75 mmol). Causality: The Buchwald-Hartwig amination is highly sensitive to oxygen, which rapidly oxidizes the active Pd(0) species to an inactive Pd(II) dead-end complex[4]. The use of a G3 precatalyst ensures rapid generation of the active monoligated L-Pd(0) species, preventing the formation of unreactive dimers.

Step 2: Solvent Addition and Heating

Action: Add anhydrous, degassed 1,4-dioxane (2.5 mL, to reach 0.2 M substrate concentration). Seal the tube, remove it from the glovebox, and heat to 80 °C in an oil bath for 4–6 hours. Causality: 1,4-Dioxane is selected over toluene due to its superior solubilizing properties for both the polar indazole substrate and the inorganic base[5]. The temperature is capped at 80 °C to prevent thermal degradation of the THP protecting group, which can occur at elevated temperatures in the presence of trace electrophiles[1].

Step 3: Reaction Monitoring (Validation Checkpoint)

Action: After 4 hours, sample 10 µL of the reaction mixture under a positive flow of argon. Dilute with 1 mL of LC-MS grade MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Validation: Confirm the disappearance of the starting material (m/z 311/313 for the ⁷⁹Br/⁸¹Br isotopes) and the emergence of the product mass. Self-Correction: If conversion is <90% and unreacted bromide persists, the reaction is likely base-starved due to trace moisture ingress. Spike the reaction with an additional 0.5 equiv of NaOtBu and 1 mol% catalyst, then heat for an additional 2 hours.

Step 4: Controlled Aqueous Workup

Action: Cool the reaction mixture to room temperature. Quench by adding 10 mL of saturated aqueous NaHCO₃. Extract the mixture with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Causality: The THP group is an acid-sensitive acetal. Traditional reaction quenches using saturated NH₄Cl (which has a pH of ~5.5) risk premature cleavage of the THP group, leading to an intractable mixture of protected and deprotected indazoles[1]. Validation: Check the pH of the aqueous layer prior to extraction; it must remain > 8 to ensure the THP group remains fully intact.

Step 5: Purification

Action: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate containing 1% Triethylamine). Causality: The addition of 1% Triethylamine to the eluent neutralizes the slight acidity of standard silica gel, preventing on-column THP deprotection and minimizing streaking of the newly formed amine product.

References[2] "Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction." ResearchGate. Available at: https://www.researchgate.net/[1] "Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives." BenchChem. Available at: https://www.benchchem.com/[6] "Buchwald-Hartwig Amination - Reagent Guides." ACS GCI Pharmaceutical Roundtable. Available at: https://www.acsgcipr.org/[5] "Buchwald-Hartwig Amination." Chemistry LibreTexts. Available at: https://chem.libretexts.org/[3] "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry. Available at: https://www.beilstein-journals.org/[4] "Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833." National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/

Sources

Application

Synthesis of indazole-based kinase inhibitors from 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole

Application Note: High-Yield Synthesis of Indazole-Based Kinase Inhibitors from 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Executive Summary The 1H-indazole scaffold is a privileged pharmacophore in moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis of Indazole-Based Kinase Inhibitors from 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in modern oncology, serving as the core hinge-binding motif for numerous ATP-competitive kinase inhibitors targeting PLK4, Akt, and CK2α[1][2][3]. However, the direct functionalization of unprotected indazoles is frequently plagued by poor regioselectivity and catalyst poisoning due to N-H tautomerization. This application note details a highly efficient, self-validating synthetic workflow utilizing 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a versatile building block. By leveraging the tetrahydropyran (THP) protecting group and the orthogonal reactivity of the C4-bromide, researchers can rapidly generate diverse libraries of highly selective kinase inhibitors.

Mechanistic Rationale & Molecular Design

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler alternatives. Every functional group on this molecule serves a distinct mechanistic purpose in both the synthetic workflow and the final biological application:

  • The 1-THP Protecting Group (Synthetic Enabler): The indazole N-H bond is weakly acidic and can undergo competing N-arylation or N-alkylation during cross-coupling. Furthermore, free indazoles can chelate palladium, stalling catalytic cycles. The THP acetal masks the N1 position, locking the ring in a single tautomeric state, rendering it inert to strong bases (e.g., K2​CO3​ , NaOtBu ), and significantly enhancing solubility in organic solvents[3].

  • The 4-Bromo Handle (Diversification Vector): The C4 position of the indazole core typically projects into the kinase's specificity pocket or the solvent-exposed channel. The bromine atom provides a highly reactive electrophilic site for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing for the late-stage installation of diverse aryl, heteroaryl, or amine moieties[3][4].

  • The 7-Methoxy Group (Conformational & Electronic Tuning): In the ATP-binding site, the 7-methoxy group provides a crucial steric boundary that restricts the rotational degrees of freedom of the indazole core, locking it into the bioactive conformation required for optimal hinge-region hydrogen bonding[2][3].

Synthetic Workflow Visualization

SyntheticWorkflow SM 4-Bromo-7-methoxy-1-THP-indazole Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) SM->Coupling Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90°C Intermediate C4-Aryl-7-methoxy-1-THP-indazole Coupling->Intermediate C-C Bond Formation Deprotection Acidic THP Deprotection (HCl / MeOH) Intermediate->Deprotection Acetal Cleavage Product Indazole-Based Kinase Inhibitor Deprotection->Product Final Isolation

Caption: Synthetic workflow from 4-Bromo-7-methoxy-1-THP-indazole to final kinase inhibitor.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in analytical checkpoints to ensure reaction success before proceeding to the next step, preventing the waste of expensive catalysts and boronic acids.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Objective: Install the kinase specificity moiety via C-C bond formation.

Materials:

  • 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 eq, 1.5 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 5 mol%)

  • K2​CO3​ (3.0 eq, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with the indazole starting material, boronic acid, and K2​CO3​ .

  • Degassing: Add the Dioxane/ H2​O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2​ under a stream of Argon. Seal the flask and heat to 90 °C for 4–6 hours. Causality: The bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step—crucial for overcoming the steric hindrance of the indazole core[4].

  • Self-Validation Checkpoint (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, Rf ~0.6) should disappear, replaced by a more polar, highly fluorescent product spot (Rf ~0.4). Confirm mass shift via LC-MS ( [M+H]+ corresponding to the coupled THP-intermediate).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol 2: Acidic THP Deprotection

Objective: Unmask the N1-H to restore the kinase hinge-binding pharmacophore.

Materials:

  • C4-Substituted-7-methoxy-1-THP-indazole intermediate (1.0 eq)

  • 4M HCl in Dioxane or Methanol (10 eq)

  • Solvent: Methanol (5 mL/mmol)

Step-by-Step Methodology:

  • Reaction: Dissolve the intermediate in Methanol. Dropwise add 4M HCl at 0 °C. Stir at room temperature for 2–4 hours. Causality: The THP group is an acetal that undergoes rapid hydrolysis under acidic conditions. Methanol serves as both solvent and nucleophile to trap the released oxocarbenium ion[3].

  • Self-Validation Checkpoint (In-Process): Monitor via LC-MS. The mass should shift by exactly -84 Da (loss of the C5​H8​ THP fragment). By 1H NMR, validate success by the complete disappearance of the THP anomeric proton multiplet at δ 5.6–5.8 ppm and the aliphatic ring protons at δ 1.5–2.2 ppm.

  • Workup: Concentrate the reaction mixture under reduced pressure. Neutralize with saturated aqueous NaHCO3​ , extract with EtOAc, dry, and concentrate to yield the final indazole inhibitor.

Quantitative Data: Reaction Optimization & Kinase Profiling

To guide experimental design, Table 1 summarizes the optimization parameters for the cross-coupling step, demonstrating the necessity of the dppf ligand system. Table 2 illustrates the biological translation of these synthesized derivatives against leading oncology targets.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at C4

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 9045%Sluggish reductive elimination due to monodentate ligands.
Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane/ H2​O 10062%Moderate yield; some protodeboronation observed.
Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 90 88% Optimal bite angle accelerates coupling; THP remains fully intact.

Table 2: Representative Kinase Inhibitory Profiling ( IC50​ )

Target KinaseCellular Pathway IC50​ (nM)Structural Requirement at C4
PLK4 Centriole Duplication< 5 nMBulky biaryl or pyrazolo-pyrimidine motifs[1][5].
CK2 α Cell Survival / Apoptosis12 nMExtended basic amines targeting the cryptic α D pocket[3].
Akt (PKB) PI3K / mTOR Signaling61 nMBenzyl or meta-substituted aryl groups[2].

Biological Application: Target Engagement

Once synthesized, these 7-methoxyindazole derivatives act as potent Type I, ATP-competitive inhibitors. The diagram below illustrates the phenotypic outcome of introducing the synthesized inhibitor into a dysregulated oncogenic signaling pathway (e.g., PLK4 or CK2 α overexpression).

KinasePathway ATP ATP Binding Kinase Target Kinase (e.g., PLK4, CK2α, Akt) ATP->Kinase Substrate Substrate Phosphorylation Kinase->Substrate Inhibitor 7-Methoxyindazole Inhibitor Inhibitor->Kinase Competitive Hinge Binding Arrest Cell Cycle Arrest / Apoptosis Inhibitor->Arrest Phenotypic Outcome Proliferation Tumor Progression (Centriole Amp / Survival) Substrate->Proliferation

Caption: Mechanism of action: 7-Methoxyindazole inhibitor blocking kinase-mediated tumor proliferation.

References

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. National Institutes of Health (NIH). Available at:[Link]

  • One-pot regioselective synthesis of tetrahydroindazolones and evaluation of their antiproliferative and Src kinase. University of Rhode Island. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. Available at: [Link]

  • Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 4-bromo-7-methoxy-1h-indazole (C8H7BrN2O). PubChemLite. Available at: [Link]

  • 7-bromo-4-methoxy-1h-indazole-3-carboxylic acid. PubChemLite. Available at:[Link]

  • 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. PubMed - NIH. Available at:[Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]

Sources

Method

Application Note: Formation and Titration of (7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)magnesium Bromide

Abstract This document provides a comprehensive guide for the synthesis of the Grignard reagent, (7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)magnesium bromide, from its corresponding aryl bromide. Grignard re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, (7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)magnesium bromide, from its corresponding aryl bromide. Grignard reagents are paramount in synthetic chemistry for their ability to form new carbon-carbon bonds.[1][2] However, their preparation using highly functionalized, heterocyclic substrates presents unique challenges. This application note details a robust, step-by-step protocol for the formation of this specific indazole-based Grignard reagent, addressing critical aspects such as magnesium activation, reaction initiation, and temperature control to ensure functional group tolerance. Furthermore, it provides a validated protocol for the subsequent titration of the reagent to accurately determine its molar concentration, a crucial step for stoichiometric control in downstream applications.

Introduction and Scientific Context

The formation of an organomagnesium halide, or Grignard reagent, via the reaction of an organic halide with magnesium metal is a cornerstone of organic synthesis.[1][3] The mechanism involves the transfer of an electron from the magnesium metal to the carbon-halogen bond, proceeding through radical intermediates at the metal's surface.[3][4] The resulting organometallic species exhibits a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and basic.[4][5]

The substrate, 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole, is a complex molecule with several features that require careful consideration during Grignard formation:

  • Aryl Bromide: The C-Br bond at the 4-position is the target for oxidative insertion of magnesium.[6]

  • Indazole Core: The inherent acidity of the N-H proton on an unprotected indazole would instantly quench any Grignard reagent formed. The presence of the tetrahydropyran-2-yl (THP) group is therefore essential, serving as a protecting group for this acidic proton.

  • THP Protecting Group: THP ethers are generally stable under the strongly basic conditions of Grignard reactions, especially when temperatures are maintained below 0 °C.[7] This stability is critical for the success of the reaction.

  • Methoxy Group: This electron-donating group at the 7-position may subtly influence the electronic properties of the aromatic ring but is generally compatible with the reaction conditions.

The primary challenge in this synthesis is to initiate and sustain the reaction without promoting side reactions, such as Wurtz coupling, or compromising the integrity of the protecting group.[3] Low-temperature methods have proven effective for preparing functionalized Grignard reagents by minimizing the degradation of sensitive moieties.[8]

Experimental Overview and Workflow

The overall process involves three key stages: preparation and activation, Grignard reagent formation, and finally, quantification via titration. Each stage requires meticulous attention to anhydrous and anaerobic conditions to prevent premature quenching of the reagent.

G cluster_prep Stage 1: Preparation cluster_formation Stage 2: Grignard Formation cluster_quant Stage 3: Quantification p1 Flame-dry glassware under vacuum p2 Charge with Mg turnings & stir bar p1->p2 p3 Activate Mg with I2 crystal p2->p3 f1 Add anhydrous THF p3->f1 Under N2/Ar f2 Add small portion of Aryl Bromide solution to initiate f1->f2 f3 Observe for initiation (color change, exotherm) f2->f3 f4 Slowly add remaining Aryl Bromide solution at 0°C f3->f4 f5 Stir at room temperature to complete reaction f4->f5 q2 Titrate aliquot of Grignard solution f5->q2 Use immediately q1 Prepare titrant (I2 in dry THF/LiCl) q1->q2 q3 Observe endpoint (colorless) q2->q3 q4 Calculate Molarity q3->q4

Diagram 1: High-level experimental workflow for the formation and quantification of the indazole Grignard reagent.

Detailed Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Bromo-7-methoxy-1-THP-indazole>98% PurityVariesMust be anhydrous. Dry in a vacuum oven if necessary.
Magnesium TurningsGrignard GradeVariesStore in a desiccator.
Tetrahydrofuran (THF)Anhydrous, >99.9%VariesUse from a freshly opened bottle or distilled from Na/benzophenone.
Iodine (I₂)ACS Reagent GradeVariesUsed as an activating agent.[5]
Lithium Chloride (LiCl)Anhydrous, >99%VariesFor titration. Dry thoroughly before use.
Nitrogen or Argon GasHigh Purity (99.99%)VariesFor maintaining an inert atmosphere.
Three-neck round-bottom flask, condenser, addition funnel--All glassware must be rigorously flame-dried or oven-dried.

3.2. Protocol 1: Grignard Reagent Formation

This protocol is designed for a 10 mmol scale. Adjust volumes accordingly for different scales.

  • Glassware Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 50 mL pressure-equalizing addition funnel. Seal all openings with rubber septa. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Magnesium Activation: Remove the addition funnel and briefly charge the flask with magnesium turnings (365 mg, 15 mmol, 1.5 equiv.). Add a single small crystal of iodine (I₂). A purple vapor will be observed, which will fade as it reacts with the magnesium surface, indicating activation.[5]

  • Reagent Preparation: In a separate dry flask, dissolve 4-Bromo-7-methoxy-1-THP-indazole (3.11 g, 10 mmol) in 40 mL of anhydrous THF. Transfer this solution to the addition funnel via cannula.

  • Reaction Initiation: Add approximately 4-5 mL of the aryl bromide solution from the addition funnel to the stirring magnesium turnings. The reaction mixture may require gentle warming with a heat gun to initiate. Initiation is marked by the disappearance of the brown iodine color, gentle bubbling from the magnesium surface, and a slight exotherm.[2] A cloudy, grayish appearance is typical.

  • Reagent Formation: Once the reaction has initiated, cool the flask in an ice-water bath. Add the remaining aryl bromide solution dropwise from the addition funnel over 30-40 minutes, maintaining a gentle reflux. The rate of addition should be controlled to prevent an overly vigorous reaction.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours. The reaction is complete when most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent, which should be used immediately.

3.3. Protocol 2: Titration and Quantification

To ensure reproducibility in subsequent reactions, determining the exact concentration of the Grignard reagent is essential. The following iodine-based titration is a reliable method.[9]

  • Titrant Preparation: In a flame-dried 10 mL vial, dissolve anhydrous LiCl (21 mg, 0.5 mmol) and I₂ (127 mg, 0.5 mmol) in 5 mL of anhydrous THF. Stir until the iodine is fully dissolved.

  • Sample Preparation: Under an inert atmosphere, withdraw a 1.00 mL aliquot of the Grignard reagent solution using a calibrated syringe and add it to a separate dry vial containing a stir bar. Add 2-3 mL of anhydrous THF.

  • Titration: Add the I₂/LiCl solution dropwise via syringe to the stirring Grignard aliquot. The initial dark color of the iodine will be discharged instantly upon addition.

  • Endpoint Determination: The endpoint is reached when a faint, persistent yellow/brown color from the iodine remains for at least one minute.

  • Calculation: Record the volume (V) of the I₂ solution required to reach the endpoint. The molarity (M) of the Grignard reagent is calculated as:

    Molarity (M) = (Volume of Titrant (L) × Molarity of Titrant (M)) / Volume of Analyte (L)

    In this case: Molarity (M) = (V_I₂ (mL) × 0.1 M) / 1.00 mL

Mechanism, Side Reactions, and Troubleshooting

The formation of the Grignard reagent is believed to occur via a single-electron transfer (SET) mechanism at the magnesium surface.[3] However, side reactions can compete with the desired pathway, primarily the Wurtz coupling reaction, which leads to the formation of a biaryl dimer.

G cluster_main Main Pathway cluster_side Side Reaction Substrate Ar-Br (Indazole Substrate) Mg Mg(0) Metal Surface Radical_Anion [Ar-Br]•- Substrate->Radical_Anion + e- (from Mg) Aryl_Radical Ar• Radical_Anion->Aryl_Radical - Br- Grignard Ar-MgBr (Desired Product) Aryl_Radical->Grignard + •MgBr Dimer Ar-Ar (Wurtz Dimer) Aryl_Radical->Dimer + Ar•

Diagram 2: Simplified mechanism showing the desired Grignard formation versus the Wurtz coupling side reaction.

Troubleshooting Tips:

  • Failure to Initiate: This is the most common issue. Ensure all reagents and glassware are scrupulously dry. If necessary, add a small amount of 1,2-dibromoethane to etch the magnesium surface.[5] Mechanical activation by crushing the magnesium turnings in situ can also be effective.[5]

  • Low Yield/Dark Color: This may indicate significant Wurtz coupling. This is often caused by high local concentrations of the aryl bromide or excessive temperatures. Ensure slow, controlled addition of the substrate solution and maintain adequate cooling.

  • Precipitation: The Grignard reagent may be only sparingly soluble, leading to precipitation. This is often managed by the Schlenk equilibrium, and the reagent in the supernatant is typically viable for use.[5]

Conclusion

The protocol described herein provides a reliable method for the preparation and quantification of (7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)magnesium bromide. By employing strict anhydrous conditions, appropriate magnesium activation, and careful temperature control, the challenges associated with this functionalized heterocyclic substrate can be overcome. Accurate titration of the resulting reagent solution is a critical quality control step that enables its confident use in subsequent synthetic transformations, ensuring stoichiometric precision and maximizing yields in drug discovery and development workflows.

References

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • Chem LibreTexts. (2023). Formation of Grignard Reagents from Organic Halides. [Link]

  • Filo. (2023). How do you titrate Grignard reagents? [Link]

  • Rieke, R. D., & Rieke, L. I. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 66(2), 521-524. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Wikipedia. (2024). Grignard reagent. [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]

  • Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of magnesium and lithium alkyls. Journal of Organometallic Chemistry, 9(1), 165-168. [Link]

  • ChemTips. (2015). Titrating Organometallic Reagents is Easier Than You Think. [Link]

  • Knochel, P., et al. (2006). A reliable and convenient titration method for organometallic reagents. Organic Syntheses, 83, 161. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. [Link]

  • Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623-652. [Link]

  • Organic Chemistry Tube. (2019). making Grignard reagents. YouTube. [Link]

  • Ramsden, H. E. (1959). U.S. Patent No. 2,881,225. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623-652. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chembiochem, 18(5), 415-422. [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. [Link]

  • Royal Society of Chemistry. (n.d.). Tetrahydropyranyl (THP) ethers: a versatile protecting group for hydroxyl functionalities. RSC Advances. [Link]

  • Garst, J. F. (2004). Grignard reagent formation. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Premature THP Cleavage in 4-Bromo-7-methoxy-1-THP-indazole Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the highly functionalized building block 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the highly functionalized building block 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole .

The tetrahydropyranyl (THP) group is widely utilized to protect the N1 position of indazoles, direct regioselectivity, and improve organic solubility during C4-functionalization workflows (such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings). However, users frequently encounter premature protecting group cleavage, which can poison palladium catalysts, trigger undesired N-arylation, and severely complicate purification. This guide addresses the mechanistic root causes of this instability and provides field-proven, self-validating protocols to ensure protecting group integrity.

FAQ Section 1: Mechanistic Causality (Why is my THP group cleaving?)

Q1: Why is the N-THP group on my indazole so sensitive compared to standard O-THP ethers? Unlike O-THP ethers which form standard acetals, the N-THP group on an indazole forms an N,O-acetal (aminal) linkage. This bond is inherently more labile. Cleavage is driven by the protonation of the pyran oxygen or the indazole nitrogen, leading to the expulsion of the indazole and the formation of a highly electrophilic oxocarbenium ion[1]. During cross-coupling, trace acids, Lewis acidic metal catalysts, or prolonged heating in protic solvents (like ethanol or water) can trigger this solvolysis[2].

Q2: How do boronic acids contribute to THP loss in Suzuki couplings? Free arylboronic acids often contain boroxines (anhydrides) and act as mild Lewis/Brønsted acids. If the reaction base (e.g., Na₂CO₃) is weak, poorly soluble, or depleted, the localized acidic environment will catalyze THP cleavage before transmetalation can successfully occur[3].

FAQ Section 2: Optimization & Prevention (How do I keep it on?)

Q3: How should I modify my Suzuki-Miyaura coupling conditions to retain the THP group? To prevent acid-catalyzed solvolysis, transition away from standard protic solvent mixtures (e.g., EtOH/H₂O) at reflux.

  • Solvent: Use strictly anhydrous, aprotic solvents like 1,4-dioxane or toluene. If water is required to dissolve the base, keep the ratio of organic to aqueous solvent high (e.g., 10:1 Dioxane/H₂O)[4].

  • Base: Replace weak bases with stronger, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄. These ensure the pH remains strictly basic throughout the catalytic cycle[3].

  • Boron Source: Use boronate pinacol esters (Bpin) instead of free boronic acids to eliminate acidic protons.

Q4: Can Buchwald-Hartwig aminations cause THP cleavage, and how is it prevented? Yes. While Buchwald-Hartwig aminations are typically run under basic conditions (e.g., NaOtBu, Cs₂CO₃), high temperatures (100–120 °C) combined with steric hindrance at the C4-bromo position can lead to prolonged reaction times, increasing the risk of thermal degradation. Use highly active precatalysts (e.g., BrettPhos Pd G3 or RuPhos Pd G3) to lower the required activation temperature to 60–80 °C, thereby preserving the THP group.

Q5: What are the best workup practices to ensure THP stability? Never quench the reaction with strong acids or NH₄Cl if you intend to keep the THP group. Quench with a mild basic buffer (e.g., saturated aqueous NaHCO₃) and extract with ethyl acetate. Furthermore, avoid leaving the crude mixture on unbuffered silica gel for prolonged periods during column chromatography, as the mild acidity of silica can induce on-column deprotection. Pre-treating the silica with 1% triethylamine (Et₃N) is highly recommended.

Data Presentation: Condition Optimization

The following table summarizes the quantitative and qualitative differences between standard cross-coupling conditions and optimized, THP-retaining conditions.

ParameterHigh-Risk Conditions (Prone to Cleavage)Optimized Conditions (THP Retained)Causality / Rationale
Solvent EtOH / H₂O (1:1)1,4-Dioxane / H₂O (10:1) or TolueneProtic solvents promote solvolysis of the N,O-acetal at elevated temperatures.
Base Na₂CO₃ or NaHCO₃Cs₂CO₃ or K₃PO₄Stronger bases neutralize trace acids from boronic species immediately.
Coupling Partner Arylboronic Acid (Ar-B(OH)₂)Arylboronic Acid Pinacol Ester (Ar-Bpin)Bpin esters lack acidic protons, preventing localized pH drops.
Temperature > 100 °C (Reflux)60 °C – 80 °CLower thermal stress prevents the reversible dissociation of the THP group.
Workup Sat. NH₄Cl quenchSat. NaHCO₃ quenchNH₄Cl is slightly acidic (pH ~5.5); NaHCO₃ ensures a basic environment.

Experimental Protocol: THP-Retaining Suzuki-Miyaura Coupling

This self-validating protocol is designed to achieve >95% conversion of 4-Bromo-7-methoxy-1-THP-indazole while maintaining complete protecting group integrity.

Reagents:

  • 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Cs₂CO₃ (3.0 equiv)

  • 1,4-Dioxane (Anhydrous) and Degassed H₂O (10:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-7-methoxy-1-THP-indazole, the arylboronic acid pinacol ester, and Cs₂CO₃.

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Argon. Repeat this process three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed H₂O via syringe. Sparge the resulting suspension with Argon for 10 minutes.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.

  • Reaction: Heat the mixture to 80 °C using a pre-heated oil bath or heating block. Monitor via LC-MS or TLC (using pre-neutralized silica plates) after 2 hours.

  • Quench & Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL/mmol). Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography using silica gel pre-treated with 1% Et₃N in hexanes to prevent on-column THP cleavage.

Mechanistic Visualization

THP_Cleavage_Pathway cluster_0 High-Risk Pathway (Acidic/Protic) cluster_1 Optimized Pathway (Basic/Aprotic) A 4-Bromo-7-methoxy- 1-THP-indazole B Trace Acid / Protic Solvents (e.g., Ar-B(OH)2, EtOH, Heat) A->B C Aprotic Solvents / Strong Base (e.g., Dioxane, Cs2CO3, Ar-Bpin) A->C D Oxocarbenium Ion Formation + N-H Indazole Expulsion B->D Protonation of N,O-acetal F Premature THP Cleavage (Failed/Messy Coupling) D->F Solvolysis E Stable Transmetalation & Reductive Elimination C->E Pd-Catalysis G Successful C4-Functionalized 1-THP-indazole E->G Cross-Coupling

Divergent pathways: acid-catalyzed THP cleavage vs. successful Pd-catalyzed cross-coupling.

References

  • THP Protecting Group: THP Protection & Deprotection Mechanism Total Synthesis[Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions The Journal of Organic Chemistry (ACS Publications)[Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles ResearchGate[Link]

  • Synthesis of Selective Estrogen Receptor Degrader GDC-0810 via Stereocontrolled Assembly of a Tetrasubstituted All-Carbon Olefin The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Optimization

Optimizing palladium catalyst loading for 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole cross-coupling

Welcome to the Technical Support Portal for advanced pharmaceutical intermediates. This guide is engineered for process chemists and drug development professionals tasked with optimizing palladium-catalyzed cross-couplin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for advanced pharmaceutical intermediates. This guide is engineered for process chemists and drug development professionals tasked with optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for highly functionalized heterocycles.

Our current focus is the optimization of catalyst loading for 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole , a sterically hindered and electronically deactivated building block.

Module 1: Substrate Profiling & Mechanistic Bottlenecks

Before dropping catalyst loading from a standard 5 mol% to the industrially viable <0.1 mol% range, we must analyze the specific causality of catalyst failure for this substrate.

  • Steric Hindrance at C4: The bromine atom at the 4-position is flanked by the C3 and C5 positions of the indazole core. Machine learning analyses of Suzuki-Miyaura couplings indicate that steric hindrance imposes a severe penalty on the rate of oxidative addition, with each 0.1-unit increase in steric bulk correlating to a 1.5% yield reduction[1].

  • Electronic Deactivation: The 7-methoxy group is a strong electron-donating group (EDG). Through resonance, it increases the electron density of the indazole ring, making the C4-Br bond less electrophilic and further slowing oxidative addition.

  • Coordination Traps (Catalyst Poisoning): While the N1 position is protected by the tetrahydropyran (THP) group, the N2 position remains a potent Lewis basic site. Additionally, the oxygen atom within the THP ring can participate in bidentate chelation. These sites can trap the Pd(II) intermediate in an off-cycle resting state, requiring higher catalyst loadings to maintain turnover[2].

G Pd0 Active Pd(0)L Rapid Generation via G3/G4 OxAdd Oxidative Addition (Rate-limiting: 7-OMe & Sterics) Pd0->OxAdd 4-Br-Indazole Addition PdII Pd(II) Intermediate Risk: N2/THP Chelation OxAdd->PdII TransMet Transmetalation (Requires H2O & Base) PdII->TransMet Boronate Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Catalytic cycle highlighting failure points for THP-protected 4-bromo-7-methoxy-indazole.

Module 2: Self-Validating Protocol for Catalyst Optimization

To achieve high Turnover Numbers (TON) and lower the Pd loading to ≤ 0.1 mol%, you must use a self-validating experimental design. Do not rely on end-point yields; monitor the reaction kinetics.

Step 1: Precatalyst and Ligand Selection

Standard Pd(PPh3​)4​ is insufficient due to slow reduction to the active Pd(0) species and susceptibility to THP coordination.

  • Action: Utilize Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos, dtbpf) paired with Generation 3 (G3) or Generation 4 (G4) precatalysts. These complexes rapidly generate a monoligated, highly active Pd(0) species that resists off-cycle chelation[3].

Step 2: Biphasic Solvent & Base Tuning
  • Action: Suspend the indazole (1.0 eq), boronic acid/ester (1.1 eq), and K3​PO4​ (2.0 eq) in a 4:1 mixture of 2-Methyltetrahydrofuran (2-MeTHF) and water.

  • Causality: Water is strictly required to dissolve the inorganic base and form the reactive hydroxyboronate complex necessary for transmetalation. 2-MeTHF provides excellent solubility for the THP-indazole and easily separates during workup.

Step 3: Titration of Catalyst Loading (The Protocol)
  • Preparation: Degas the 2-MeTHF/Water solvent mixture by sparging with nitrogen for 30 minutes to prevent oxidative homodimerization of the boronic acid[4].

  • Initiation: Add 0.1 mol% of XPhos Pd G3 to the reaction vessel at 25°C. Heat the mixture to 75°C.

  • Validation Checkpoint 1 (15 mins): Pull a 50 µL aliquot, quench in acetonitrile, and analyze via UPLC-MS. Self-Validation: If oxidative addition is successful, the ratio of starting material to the Pd(II)-aryl intermediate should be shifting rapidly. If unreacted bromide is >90%, the ligand is failing to overcome the 7-OMe electronic deactivation.

  • Validation Checkpoint 2 (2 hours): Pull a second aliquot. Self-Validation: If conversion is <95% but the boronic acid is fully consumed, protodeboronation is outcompeting transmetalation. You must lower the temperature to 65°C or switch to a weaker base (e.g., Cs2​CO3​ ).

  • Scale-Up: Once >99% conversion is confirmed at 0.1 mol% within 4 hours, the conditions are locked for kilogram-scale execution.

Module 3: Quantitative Benchmarking

The following table summarizes the optimization trajectory for the Suzuki-Miyaura coupling of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole with a standard aryl boronic acid.

Catalyst SystemLoading (mol%)Solvent / BaseTemp (°C)Time (h)Conversion (%)TON
Pd(PPh3​)4​ 5.01,4-Dioxane / Na2​CO3​ 901242%8.4
Pd(dppf)Cl2​ 2.0DMF / K2​CO3​ 80868%34
XPhos Pd G3 0.5 2-MeTHF/H₂O / K3​PO4​ 75 4 >99% 198
PdCl2​(dtbpf) 0.1 2-MeTHF/H₂O / K3​PO4​ 75 6 98% 980
XPhos Pd G4 0.05 CPME/H₂O / K3​PO4​ 80 8 96% 1,920

Note: Moving from Generation 3 to Generation 4 NHC/Phosphine precatalysts allows for parts-per-million (ppm) loadings while maintaining near-quantitative yields[3].

Module 4: Troubleshooting Guide

Use the following symptom-based diagnostic tree to correct stalled or failing reactions.

Workflow Start Initial Screen 1.0 mol% Pd CheckConv UPLC Check @ 2 Hours Start->CheckConv Ligand Change Ligand (XPhos -> dtbpf) CheckConv->Ligand < 90% Conv LowerLoading Reduce Loading (0.1 mol%) CheckConv->LowerLoading > 95% Conv BaseSolv Tune Base/Solv (Add H2O) Ligand->BaseSolv BaseSolv->CheckConv Success Scale-Up Ready LowerLoading->Success

Iterative workflow for optimizing palladium catalyst loading and reaction conditions.

⚠️ Symptom: Reaction stalls abruptly at 40-50% conversion.
  • Root Cause: Catalyst poisoning. The unprotected N2 of the indazole or the THP oxygen is displacing the phosphine ligand, forming a stable, inactive Pd-chelate. Alternatively, Pd(0) is aggregating into inactive Palladium black.

  • Resolution: Switch to a more sterically demanding bidentate ligand like dtbpf (1,1'-bis(di-tert-butylphosphino)ferrocene), which strongly resists displacement by nitrogen/oxygen nucleophiles[2].

⚠️ Symptom: High levels of unreacted indazole, but boronic acid is fully consumed.
  • Root Cause: Protodeboronation. The boronic acid is being hydrolyzed before transmetalation can occur. This is exacerbated by high temperatures and excessive water.

  • Resolution: Convert the boronic acid to a MIDA boronate or pinacol ester (BPin) to slow down hydrolysis. Reduce the water volume in the biphasic mixture to a 10:1 organic:aqueous ratio.

⚠️ Symptom: Formation of homocoupled indazole dimers.
  • Root Cause: Oxygen ingress. Ambient oxygen acts as an oxidant, driving the Pd-catalyzed homocoupling of the aryl halide.

  • Resolution: Implement strict nitrogen purging. When operating at <0.1 mol% Pd, even trace oxygen will consume the active catalyst pool. Utilize oxygen sensors in the headspace of the reactor[4].

Module 5: Frequently Asked Questions (FAQs)

Q: Can I optimize the loading by simply using less Pd(PPh3​)4​ ? A: No. Tetrakis(triphenylphosphine)palladium(0) is a 16-electron complex that must dissociate two phosphine ligands to enter the catalytic cycle. At low loadings, the equilibrium heavily favors the inactive resting state, and the catalyst will die before the reaction completes. You must use precatalysts designed for low-loading (G3/G4).

Q: Does the 7-methoxy group affect the regioselectivity if the THP group falls off? A: Yes. If the THP group is prematurely cleaved (usually due to acidic impurities), the 7-methoxy group directs electrophilic and nucleophilic attacks differently across the indazole core. Ensure your base is strictly anhydrous before adding the water charge to prevent localized pH drops.

Q: How do I ensure residual Palladium is removed from the final API intermediate? A: When operating at 0.1 mol% (1000 ppm), standard aqueous workups will usually reduce residual Pd to <50 ppm. To reach the ICH Q3D regulatory limits (<10 ppm), treat the organic phase with a functionalized silica scavenger (e.g., SiliaMetS Thiol) at 40°C for 2 hours before filtration.

References

  • Novel Pd-NHC Catalyst for Suzuki–Miyaura Cross-Couplings Optimized by High-Throughput Experimentation. ACS Publications. URL:[Link]

  • Development of a Scalable Synthesis for an Inhaled pan-JAK Inhibitor. ACS Publications. URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. URL:[Link]

  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. ChemRxiv. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Debromination in 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Syntheses

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing chemoselectivity issues—specifically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing chemoselectivity issues—specifically hydrodehalogenation (debromination)—when functionalizing 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole .

This guide bypasses generic advice to focus on the exact electronic and steric causality of this highly functionalized indazole core, providing self-validating protocols to ensure your downstream cross-couplings and metalations succeed.

Part 1: The Mechanistic Causality of Debromination

To solve debromination, we must first understand why this specific molecule is prone to it. The 4-bromo position is the intended site for functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig couplings). However, the 7-methoxy group plays a critical, often overlooked electronic role.

Because the methoxy group is an electron-donating group (EDG) positioned para to the 4-bromo site on the benzenoid ring, it significantly enriches the electron density at C4. When a Palladium(0) catalyst undergoes oxidative addition into the C4-Br bond, the resulting Ar-Pd(II)-Br intermediate is highly electron-rich. This electronic saturation kinetically retards the subsequent transmetalation step, which requires an electrophilic palladium center[1].

While this intermediate is "stalled," it becomes highly susceptible to side reactions. If adventitious water, protic solvents, or amine bases are present, the complex undergoes rapid ligand exchange to form a palladium-hydride (Pd-H) species. This Pd-H complex then undergoes reductive elimination, yielding the dead-end byproduct: 7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [2].

Pathway Pd Pd(0) Catalyst OxAdd Oxidative Addition (4-Br-Indazole + Pd0) Pd->OxAdd ArPd Electron-Rich Ar-Pd(II)-Br (Stalled Intermediate) OxAdd->ArPd Trans Transmetalation (Accelerated by XPhos) ArPd->Trans Optimized Pathway (Aprotic/Bulky Ligand) PdH Ar-Pd(II)-H Formation (Ligand Exchange) ArPd->PdH Side Reaction (Protic Solvents/Slow Transmetalation) Prod Desired Cross-Coupled Product Trans->Prod Hydride Hydride Source (Water/Alcohols/Amines) Hydride->PdH Debrom Hydrodehalogenation (Debrominated Byproduct) PdH->Debrom

Caption: Catalytic divergence: Cross-coupling vs. hydrodehalogenation in electron-rich bromoindazoles.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing >30% of the debrominated byproduct during my Suzuki-Miyaura coupling. What is the primary cause? A1: The primary cause is the presence of a hydride donor in your reaction matrix. Protic solvents (like ethanol or isopropanol) and adventitious water are the most common culprits[2]. Because the 7-methoxy group slows transmetalation, the catalyst has ample time to react with these protic sources. Solution: Switch to strictly anhydrous, aprotic solvent systems (e.g., Toluene or Dioxane) to starve the side reaction of protons.

Q2: How does my choice of base influence this side reaction? A2: Strong, nucleophilic bases (such as NaOtBu or NaOH) can directly facilitate the formation of Pd-H species via β -hydride elimination pathways or direct coordination. Solution: Transition to milder, sterically hindered, or anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃. These bases are strong enough to activate the boronic acid but poor at facilitating hydride transfer.

Q3: I am performing a Halogen-Metal Exchange using n-BuLi to form a lithiated intermediate, but I only recover debrominated starting material after quenching. Why? A3: This indicates successful lithiation at C4, but a failure in electrophilic trapping. The highly basic conditions can cause the THP protecting group to undergo ring-opening or proton transfer if the temperature rises above -78 °C. When the electrophile is added, the lithiated species simply abstracts a proton from the degraded THP fragments or moisture during workup. Solution: Maintain strict cryogenic control (-78 °C) and consider switching to a TurboGrignard reagent ( i -PrMgCl·LiCl) for a milder metalation that is highly tolerant of the THP group.

Workflow Start Issue: >10% Debromination Detected via LC-MS Q1 Are you using protic solvents? (EtOH/H2O) Start->Q1 A1 Switch to anhydrous Toluene or Dioxane Q1->A1 Yes Q2 Is the base strongly nucleophilic? (NaOH/NaOtBu) Q1->Q2 No A2 Use mild, anhydrous inorganic bases (K3PO4) Q2->A2 Yes Q3 Is the ligand standard? (e.g., PPh3, dppf) Q2->Q3 No A3 Upgrade to bulky, electron-rich ligands (XPhos, SPhos) Q3->A3 Yes

Caption: Stepwise logical workflow for diagnosing and resolving debromination side reactions.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of debromination during the Suzuki-Miyaura coupling of 4-Bromo-7-methoxy-1-THP-indazole.

EntrySolvent SystemBaseLigandTemp (°C)Desired Product Yield (%)Debrominated Byproduct (%)
1Dioxane / H₂O (4:1)Na₂CO₃PPh₃10032%58%
2Toluene (Anhydrous)NaOtBuPPh₃10045%40%
3Toluene (Anhydrous)K₃PO₄PPh₃10060%25%
4 Toluene (Anhydrous) K₃PO₄ XPhos 80 92% < 3%

Data Interpretation: Entry 1 fails due to water acting as a hydride source[2]. Entry 2 fails because strong alkoxide bases promote β -hydride elimination. Entry 4 achieves optimal results by introducing a bulky, electron-rich ligand (XPhos) that accelerates transmetalation, effectively outcompeting the debromination pathway.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify the success of the reaction before committing to full workup.

Protocol A: Debromination-Suppressed Suzuki-Miyaura Coupling

Objective: Couple 4-Bromo-7-methoxy-1-THP-indazole with an arylboronic acid while keeping hydrodehalogenation below 5%.

  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with 4-Bromo-7-methoxy-1-THP-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), and finely milled, anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%). Causality Note: The 1:4 Pd-to-ligand ratio ensures complete formation of the active monomeric L₁Pd(0) species, preventing the formation of under-ligated palladium clusters that are prone to hydride abstraction.

  • Solvent Addition: Seal the flask, remove it from the glovebox, and inject anhydrous, degassed Toluene (0.1 M relative to the indazole) via syringe.

  • Thermal Activation: Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) to ensure the heterogeneous base is well-suspended.

  • Validation Checkpoint (1 Hour): Withdraw a 50 μL aliquot via microsyringe, quench in 500 μL of HPLC-grade acetonitrile, filter through a 0.2 μm PTFE syringe filter, and analyze via LC-MS.

    • Self-Validation Logic: A healthy system will show a Product-to-Debromination ratio of >15:1. If the debrominated mass peak ( m/z 233.1 for M+H) exceeds 10% relative abundance, the anhydrous integrity of the solvent or base has been compromised. Abort the reaction, re-dry the reagents, and restart.

  • Workup: Upon completion (typically 2-4 hours), cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure.

Protocol B: THP-Tolerant Halogen-Metal Exchange

Objective: Generate the C4-Grignard reagent without degrading the N1-THP group or causing premature protonation (debromination).

  • Cryogenic Setup: Dissolve 4-Bromo-7-methoxy-1-THP-indazole (1.0 equiv) in anhydrous THF (0.2 M) in an oven-dried flask under argon. Cool the solution to precisely -40 °C using a dry ice/acetonitrile bath. Causality Note: -40 °C is the thermodynamic sweet spot. Colder (-78 °C) results in sluggish exchange due to the electron-donating methoxy group; warmer (-20 °C) risks THP deprotonation.

  • Metalation: Add i -PrMgCl·LiCl (TurboGrignard, 1.2 equiv) dropwise over 10 minutes. Stir for 1 hour at -40 °C.

  • Validation Checkpoint (Anion Verification): Withdraw a 20 μL aliquot and quench directly into 200 μL of D₂O. Analyze via GC-MS or LC-MS.

    • Self-Validation Logic: You should observe >95% deuterium incorporation at the C4 position ( m/z 234.1). If you observe the standard hydrogenated mass ( m/z 233.1), your reaction vessel contains adventitious moisture, and the batch is compromised.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde or Weinreb amide, 1.5 equiv) dropwise at -40 °C. Allow the reaction to slowly warm to 0 °C over 2 hours before quenching with saturated aqueous NH₄Cl.

Part 5: References

1. 2. 3.1 4.2

Sources

Optimization

Improving flash chromatography purification yields for 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole

[label="TechnicalSupportCenter:OptimizingFlashChromatographyfor4-Bromo-7-methoxy-1-THP-indazole WelcometotheApplicationSupportCenter.AsaSeniorApplicationScientist, Ifrequentlyconsultonyieldlossandpurityissuesinvolvingfun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="TechnicalSupportCenter:OptimizingFlashChromatographyfor4-Bromo-7-methoxy-1-THP-indazole WelcometotheApplicationSupportCenter.AsaSeniorApplicationScientist, Ifrequentlyconsultonyieldlossandpurityissuesinvolvingfunctionalizedheterocycles.Purifying4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole presentsauniquetriadofchromatographicchallenges:1.Theextremeacid-labilityofthetetrahydropyran(THP)protectinggroup.2.Thebasicityandhydrogen-bondingpotentialoftheindazolecoreand7-methoxygroup.3.ThenecessitytoresolveN1-THPandN2-THPregioisomers.Thisguideprovidesfield-proven, self-validatingprotocolsdesignedtoeliminatedegradation, sharpenpeakshapes, andmaximizeyourpurificationyields.---###Part1:TroubleshootingFAQsQ1:Myoverallyieldislow, andNMRshowsIamrecoveringdeprotected4-bromo-7-methoxy-1H-indazole.WhyistheTHPgroupfallingoffduringpurification?****Causality: Standardsilicagelcontainsfreesilanol(Si-OH)groupsthatactasBrønstedacids.WhenyourTHP-protectedindazoleinteractswiththesesilanols, theacetaloxygenisprotonated.Thistriggerstheformationofanoxocarbeniumionintermediate, leadingtotherapid, acid-catalyzedcleavageoftheTHPgrouprightonthecolumn[1.10]. Actionable Solution: You must deactivate the silica. Add 0.5% to 1.0% Triethylamine (TEA) to your mobile phase to neutralize the acidic silanols[1]. Alternatively, switch to an amine-functionalized stationary phase (e.g., Biotage KP-Amine), which inherently neutralizes the environment and is ideal for basic, acid-sensitive heterocycles[2].

Q2: I am seeing severe band broadening and tailing, causing my product to co-elute with the N2-THP regioisomer. How do I sharpen the peaks? Causality: Tailing in this molecule is caused by secondary mass-transfer interactions between the basic indazole nitrogen (N2) and the acidic silica surface. Furthermore, if you are dry-loading using standard silica gel, you are creating a concentrated, highly acidic hotspot at the top of the column that degrades the sample before elution even begins. Actionable Solution: Change your sample loading strategy. Use a neutral diatomaceous earth (e.g., Biotage HM-N or Celite) for dry loading instead of silica gel. This prevents premature degradation, eliminates local acidic concentration, and resolves the mass-transfer issues causing the band broadening.

Q3: How do I best resolve the 1-THP and 2-THP regioisomers? Causality: The N1 and N2 regioisomers possess different dipole moments and steric profiles due to the placement of the bulky THP group relative to the 7-methoxy substituent. The N2-isomer typically exhibits a different polar surface area, altering its retention factor ( Rf​ )[3]. Actionable Solution: Utilize a shallower gradient. Instead of a standard steep 0–50% EtOAc in Hexane run, use a 0–20% gradient extended over 15–20 Column Volumes (CV). Substituting Heptane for Hexane can also slightly improve selectivity due to differences in solvent viscosity and non-polar interactions.

Part 2: Visualizing the Problem and Solution

THP_Cleavage A 1-THP-Indazole (Intact Product) C Protonated Acetal Intermediate A->C Acidic Contact B Silanol (Si-OH) Brønsted Acid B->C H+ Transfer D Deprotected Indazole (Yield Loss) C->D Cleavage E TEA Addition (Neutralization) E->B Deactivates Si-OH

Mechanistic pathway of acid-catalyzed THP cleavage on silica gel and prevention via TEA.

Workflow Start Crude 4-Bromo-7-methoxy-1-THP-indazole Phase Select Stationary Phase Start->Phase Silica Standard Silica Gel (+ 1% TEA in Eluent) Phase->Silica Amine Amine-Bonded Silica (No TEA Required) Phase->Amine Load Dry Load via Diatomaceous Earth (HM-N) Silica->Load Amine->Load Elute Shallow Gradient (0-20% EtOAc/Heptane) Load->Elute Pure Pure 1-THP Regioisomer Isolated Elute->Pure

Optimized flash chromatography workflow for acid-sensitive THP-protected indazoles.

Part 3: Standard Operating Protocol (SOP)

Objective: Isolate the 1-THP regioisomer with >95% purity while preventing acid-catalyzed deprotection.

Phase 1: System and Solvent Preparation

  • Solvent Selection: Prepare a binary solvent system of Heptane (Weak) and Ethyl Acetate (Strong).

  • Silica Deactivation: Add 1.0% (v/v) Triethylamine (TEA) to both the Heptane and EtOAc reservoirs. Stir for 5 minutes to ensure homogeneity. (Note: If using an amine-bonded silica column, omit the TEA).

  • Self-Validation Step (2D TLC): Before running the column, perform a 2D TLC. Spot the crude mixture, run it in Heptane/EtOAc without TEA, dry the plate, turn it 90 degrees, and run it again. If the spots do not fall on a perfect diagonal, your compound is degrading on the silica. Repeat with 1% TEA in the solvent to visually confirm stabilization.

Phase 2: Sample Loading (Neutral Dry Load)

  • Dissolution: Dissolve the crude 4-bromo-7-methoxy-1-THP-indazole in a minimal volume of Dichloromethane (DCM).

  • Adsorption: Add Biotage HM-N (diatomaceous earth) at a 1:4 ratio (Crude Mass : HM-N Mass). Do not use standard silica gel for dry loading.

  • Evaporation: Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Self-Validation Step: Smell the powder. Any residual DCM will disrupt the partitioning kinetics and cause immediate band broadening. Ensure it is completely dry and free-flowing before loading into the injection cartridge.

Phase 3: Chromatographic Execution

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 100% Heptane (containing 1% TEA) to neutralize the stationary phase prior to sample introduction.

  • Gradient Elution:

    • 0 to 2 CV: 0% EtOAc (Isocratic hold to elute non-polar impurities).

    • 2 to 15 CV: 0% to 20% EtOAc (Shallow gradient to separate N1 and N2 regioisomers).

    • 15 to 18 CV: 20% EtOAc (Isocratic hold to elute the target compound).

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

Part 4: Quantitative Data & Parameters

To ensure optimal resolution between the N1 and N2 regioisomers, adhere strictly to the loading capacities and flow rates outlined below. Overloading will collapse the resolution between the isomers.

Column Size (g)Max Crude Mass (mg)HM-N Dry Load (g)Flow Rate (mL/min)Gradient Duration (CV)
1050 - 1000.51215 - 20
25100 - 2501.02515 - 20
50250 - 5002.04015 - 20
100500 - 10004.08015 - 20

References

  • Biotage Flash Cartridge User Guide - Biotage / ucsb.edu - [Link]

  • Total Synthesis of γ-Hydroxy-α,β-Unsaturated Aldehydic Esters of Cholesterol and 2-Lysophosphatidylcholine - The Journal of Organic Chemistry (ACS Publications) -[Link]

  • When should I use an amine-bonded silica for flash chromatography? - Biotage -[Link]

  • Deactivation of silica gel? - ResearchGate - [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions - The Journal of Organic Chemistry (ACS Publications) -[Link]

Sources

Troubleshooting

Overcoming steric hindrance in substitution reactions of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole. This molecule, a valuable building block, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole. This molecule, a valuable building block, presents a significant synthetic challenge: pronounced steric hindrance around the C4-bromo position. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles and achieve your desired substitution products.

Understanding the Steric Challenge

The primary obstacle in functionalizing this substrate is the steric congestion surrounding the C4 bromine atom. This crowding is caused by the cumulative bulk of three key groups:

  • The N1-THP Protecting Group: The tetrahydropyranyl (THP) group, while stable and effective, is sterically demanding. Its flexible ring structure can adopt conformations that shield the C4 position.

  • The C7-Methoxy Group: Positioned on the opposite side of the six-membered ring, the methoxy group contributes to the overall electronic and steric environment.

  • The Indazole Core: The bicyclic nature of the indazole ring itself restricts access to the C4 position.

This molecular architecture can significantly impede the approach of catalysts and nucleophiles, leading to low reaction rates, poor yields, and unwanted side reactions.

G cluster_Indazole Indazole Core cluster_Hindrance Sources of Steric Hindrance Indazole 4-Bromo-7-methoxy-1-THP-indazole THP N1-THP Group (Bulky & Flexible) Indazole->THP Shields C4 Methoxy C7-Methoxy Group Indazole->Methoxy Contributes to bulk Bromine C4-Bromine Atom (Reaction Site) THP->Bromine Hinders approach of reagents to C4 Methoxy->Bromine Hinders approach of reagents to C4

Caption: Logical relationship of steric hindrance sources.

Frequently Asked Questions (FAQs)

Q1: Why are my palladium-catalyzed cross-coupling yields (e.g., Suzuki, Buchwald-Hartwig) consistently low with this substrate?

A1: Low yields are the most common symptom of steric hindrance. The bulky THP group and the indazole ring structure can impede critical steps in the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the C-Br bond and the subsequent reductive elimination.[1][2][3] To overcome this, you need a catalyst system specifically designed for sterically demanding substrates, which typically involves bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[4][5]

Q2: Could the N1-THP protecting group be causing issues beyond just steric bulk?

A2: Yes. While the THP group is generally stable to basic and organometallic reagents used in cross-coupling, its introduction creates a chiral center, resulting in a mixture of diastereomers.[6][7] While this often doesn't affect the reactivity of the C4 position, it can complicate purification and characterization. More importantly, the THP group is acid-labile.[6][8][9][10] If your reaction conditions generate even trace amounts of acid (e.g., from hydrolysis of reagents), you risk partial deprotection, leading to a complex mixture of products.

Q3: I'm observing significant debromination of my starting material. What causes this and how can I stop it?

A3: Debromination is a common side reaction, especially in Suzuki-Miyaura couplings. It often occurs when the catalytic cycle is slow. Instead of undergoing transmetalation with the boronic acid, the palladium intermediate can react with trace water or other proton sources. Using rigorously anhydrous solvents and reagents is critical. Additionally, employing a catalyst system that promotes rapid transmetalation and reductive elimination can outcompete the debromination pathway. This again points to the use of specialized, highly active ligands.

Q4: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative to cross-coupling for this molecule?

A4: Generally, SNAr is not a viable pathway for this specific substrate. SNAr reactions require the aromatic ring to be highly electron-deficient, which is typically achieved by having strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the bromine).[11][12][13][14] Your substrate has a methoxy group at C7, which is electron-donating, and no strong electron-withdrawing groups. This makes the indazole ring electron-rich and thus not susceptible to attack by nucleophiles under standard SNAr conditions.

Troubleshooting Guides

Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Problem: My Suzuki-Miyaura or Buchwald-Hartwig reaction has stalled with low conversion, even after extended reaction times.

This is a classic sign that the activation energy for one or more steps in the catalytic cycle is too high, likely due to steric hindrance.

G Start Low Conversion in Cross-Coupling? Ligand Modify Ligand Start->Ligand First Step Base_Solvent Optimize Base/Solvent Start->Base_Solvent Concurrent Step Temp Increase Temperature Start->Temp If all else fails Bulky_Ligands Use Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald-type) Ligand->Bulky_Ligands NHC_Ligands Try N-Heterocyclic Carbene (NHC) Ligands Ligand->NHC_Ligands Polar_Aprotic Use Polar, Aprotic Solvent (e.g., Dioxane, Toluene, DMF) Base_Solvent->Polar_Aprotic Strong_Base Use a Strong, Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3, NaOtBu) Base_Solvent->Strong_Base

Caption: Troubleshooting workflow for low conversion.

Solution Pathway:

  • Question: Which catalyst and ligand should I be using?

    • Answer: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. You must move to catalyst systems designed for hindered couplings. The key is the ligand, which should be both bulky and electron-rich to promote the formation of a highly active, low-coordinate palladium species.

      • For Suzuki-Miyaura: Start with a second-generation Buchwald-type biarylphosphine ligand like SPhos or XPhos. These ligands are designed to accelerate both oxidative addition and reductive elimination.[15] N-heterocyclic carbene (NHC) ligands are also excellent choices for sterically congested couplings.[5]

      • For Buchwald-Hartwig Amination: The choice is highly substrate-dependent.[16] For hindered primary or secondary amines, ligands like BrettPhos or RuPhos are often required. Kinetic analysis has shown that for hindered aryl bromides, reductive elimination is often the rate-determining step, and these ligands are designed to accelerate it.[1][2][3]

  • Question: How do I select the right base and solvent?

    • Answer: The base and solvent play a crucial role and must be chosen carefully.

      • Base: For Suzuki reactions, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective.[17] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOt-Bu or LHMDS is typically necessary to deprotonate the amine.[18][19]

      • Solvent: Anhydrous, polar aprotic solvents are preferred. Toluene, 1,4-dioxane, or DME are excellent starting points. They have good solvating properties for the organometallic intermediates and can be heated to the high temperatures often required for these reactions.

  • Question: Should I increase the reaction temperature?

    • Answer: Yes, but cautiously. Many hindered couplings require elevated temperatures (80-120 °C) to overcome the activation energy barrier.[2] However, be aware that higher temperatures can also accelerate side reactions like debromination or catalyst decomposition. It is often better to first optimize the catalyst system at a moderate temperature (e.g., 80 °C) before pushing the temperature higher.

Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

This protocol is a starting point for coupling 4-Bromo-7-methoxy-1-THP-indazole with a challenging ortho-substituted arylboronic acid.

Materials:

  • 4-Bromo-7-methoxy-1-THP-indazole (1.0 equiv)

  • Ortho-substituted arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (powdered, dried, 3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried reaction vial, add 4-Bromo-7-methoxy-1-THP-indazole, the arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos.

  • Add anhydrous 1,4-dioxane to both vials.

  • Degas both the substrate mixture and the catalyst mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Using a syringe, transfer the catalyst solution to the substrate vial.

  • Seal the reaction vial tightly and place it in a preheated oil bath at 100 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is tailored for the challenging C-N bond formation with a secondary amine.

Materials:

  • 4-Bromo-7-methoxy-1-THP-indazole (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inside a glovebox, add Pd(OAc)₂, RuPhos, and NaOt-Bu to an oven-dried reaction vial.

  • Add the 4-Bromo-7-methoxy-1-THP-indazole and anhydrous toluene.

  • Finally, add the secondary amine.

  • Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.

  • Stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Summaries & Comparative Analysis

The selection of the correct ligand is the most critical parameter for success. The following table summarizes recommended ligand classes for different substitution reaction types.

Reaction TypePrimary ChallengeRecommended Ligand ClassSpecific ExamplesRationale
Suzuki-Miyaura Slow oxidative addition and reductive eliminationBuchwald BiarylphosphinesSPhos, XPhos, RuPhosBulky, electron-rich ligands that stabilize the Pd(0) state and promote rapid catalytic turnover.[15][20]
Difficulty with tetra-ortho-substituted biarylsN-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors that form very stable and highly active palladium complexes capable of coupling extremely hindered substrates.[5]
Buchwald-Hartwig Slow reductive elimination from the Pd(II)-amido complexBuchwald Biarylphosphines (Dialkyl)BrettPhos, RuPhosSpecifically designed with bulky alkyl groups to facilitate the difficult C-N reductive elimination step.[1][2][3]
Sonogashira Catalyst deactivation and homocoupling of alkyneJosiphos or Xantphos type ligandsXantphosWide bite-angle ligands that can prevent catalyst deactivation and promote the desired cross-coupling pathway.

References

  • The Journal of Organic Chemistry. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ACS Publications. [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • Wiley Online Library. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water. [Link]

  • National Center for Biotechnology Information. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

  • Organic Chemistry Portal. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. [Link]

  • ACS Publications. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • RSC Publishing. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ACS Publications. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. [Link]

  • Semantic Scholar. (n.d.). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • RSC Publishing. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. [Link]

  • National Center for Biotechnology Information. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2026). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

  • National Center for Biotechnology Information. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Center for Biotechnology Information. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • OUCI. (n.d.). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • RSC Publishing. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. [Link]

  • ResearchGate. (2025). Syntheses of extreme sterically hindered 4-methoxyboronic acids. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

Optimization

Minimizing N1 to N2 isomerization during synthesis of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole

Technical Support Center: 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole Synthesis Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals expe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing regioselectivity issues—specifically N1 to N2 tetrahydropyranyl (THP) migration—during the synthesis of 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Mechanistic Insight: The "Why" Behind N1 to N2 Isomerization

In the protection of unsubstituted indazoles, the N2-THP isomer is typically the kinetic product, while the N1-THP isomer is the thermodynamically stable product[1]. However, the presence of the 7-methoxy group in your substrate fundamentally alters this energy landscape. Substituents at the C7 position exert severe steric hindrance on the adjacent N1 position[2],.

When the bulky THP group is installed at N1, the resulting steric clash with the 7-methoxy group destabilizes the N1-THP bond. Under acidic conditions, the THP group readily cleaves to form an oxocarbenium ion and migrates to the sterically unhindered N2 position. For 7-substituted indazoles, N2 becomes the thermodynamic sink [2]. Therefore, "isomerization" in this context is the system relaxing from a sterically strained kinetic state (N1) to a thermodynamically stable state (N2).

G A N1-THP Indazole (Sterically strained by 7-OMe) B Protonated Intermediate (Oxocarbenium + Indazole) A->B H+ (Acid Catalyst) Reversible Cleavage B->A Kinetic Trapping (Requires Low Temp) C N2-THP Indazole (Thermodynamically relaxed) B->C Recombination at N2 Driven by Steric Relief

Acid-catalyzed N1 to N2 THP migration pathway driven by C7-methoxy steric hindrance.

Troubleshooting Q&A

Q: Why does my 4-Bromo-7-methoxy-1H-indazole predominantly form the N2-THP isomer, or isomerize after initial N1 formation? A: As illustrated above, the C7-methoxy group sterically clashes with the THP ring at N1[2]. If you are using strong acids (like p-TsOH or TFA) or allowing the reaction to reach room temperature, the reversible nature of THP protection allows the initially formed N1-THP to rapidly equilibrate to the less sterically hindered, thermodynamically favored N2-THP isomer[1],.

Q: How can I optimize the reaction conditions to trap the N1-THP isomer and prevent migration? A: You must operate under strict kinetic control. Replace strong acid catalysts with a mild acid such as Pyridinium p-toluenesulfonate (PPTS)[3]. Keep the reaction strictly at 0 °C and limit the reaction time. Do not allow the reaction to warm to room temperature, as thermal energy will easily overcome the activation barrier for migration.

Q: My N1-THP product isomerizes during workup and purification. How do I stop this? A: THP migration frequently occurs during solvent evaporation if trace acid remains. You must rigorously quench the PPTS with a mild base (e.g., saturated aqueous NaHCO₃) before phase separation and concentration. Furthermore, the slightly acidic silanol groups on standard silica gel can catalyze isomerization during column chromatography. You must pre-treat your silica gel with 1-2% triethylamine (Et₃N) to neutralize these acidic sites.

Q: How should I store the purified 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole to ensure long-term stability? A: Store the compound in base-washed, amber glass vials at -20 °C. Adding a trace amount of a volatile amine (like Et₃N) to the final elution fractions before drying ensures a slightly basic microenvironment, preventing auto-catalyzed deprotection or migration during storage.

Experimental Protocol: Kinetically Controlled N1-THP Protection

This self-validating protocol is designed to trap the N1-THP isomer while suppressing the thermodynamically driven migration to N2.

Materials:

  • 4-Bromo-7-methoxy-1H-indazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)[3]

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Dissolve 4-Bromo-7-methoxy-1H-indazole in anhydrous DCM (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C. Causality: Low temperature prevents the thermal equilibration to the N2 isomer.

  • Reagent Addition: Add DHP (1.2 equiv) dropwise via syringe.

  • Catalysis: Add PPTS (0.05 equiv) in a single portion. Causality: PPTS is a mild acid that facilitates THP addition without rapidly catalyzing the reverse cleavage reaction[3].

  • Monitoring: Stir the reaction at 0 °C for 1–2 hours. Monitor conversion via TLC (Eluent: 3:1 Hexanes/EtOAc pre-treated with 1% Et₃N). Stop the reaction immediately upon consumption of the starting material.

  • Quenching (Critical Step): While still at 0 °C, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes.

  • Extraction: Separate the organic layer, extract the aqueous layer once with DCM, and dry the combined organics over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure using a water bath set no higher than 25 °C .

  • Purification: Purify the crude residue via flash column chromatography using silica gel that has been slurried and packed with 1-2% Et₃N in the eluent.

G A Crude Mixture (Trace Acid) B Quench (Sat. NaHCO3) A->B C Extraction (DCM/H2O) B->C D Chromatography (Silica + 1% Et3N) C->D E Pure N1-THP (Stable) D->E

Workup and purification workflow to prevent acid-catalyzed THP migration.

Data Presentation: Impact of Conditions on Regioselectivity

The following table summarizes the causal relationship between reaction parameters and the resulting isomeric distribution, highlighting the necessity of kinetic control for 7-substituted indazoles.

Acid CatalystSolventTemperatureReaction TimeN1:N2 RatioIsomerization Status
p-TsOH (0.1 eq)DCM25 °C12 hours5 : 95Complete migration to thermodynamic N2 sink
TFA (0.5 eq)THF60 °C4 hours0 : 100Complete migration to thermodynamic N2 sink
PPTS (0.05 eq)DCM0 °C to 25 °C4 hours60 : 40Partial migration during warm-up
PPTS (0.05 eq) DCM 0 °C 1.5 hours >95 : 5 Minimized Isomerization (Optimal)

References[4] Title: Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions

Sources

Reference Data & Comparative Studies

Validation

Application Guide: THP vs. SEM Protecting Groups for 4-Bromo-7-Methoxy-1H-Indazole Functionalization

As a Senior Application Scientist, one of the most frequent challenges I encounter in medicinal chemistry and drug development is the selective functionalization of indazole scaffolds. 4-bromo-7-methoxy-1H-indazole is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in medicinal chemistry and drug development is the selective functionalization of indazole scaffolds. 4-bromo-7-methoxy-1H-indazole is a highly valuable building block, primarily utilized for late-stage cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or directed lithiation at the C4 position.

However, the acidic N-H proton (pKa ~14) of the indazole core presents a significant liability. In the presence of strong organometallic bases (like n-BuLi) or transition-metal catalysts, the unprotected N-H can consume stoichiometric equivalents of reagents, poison palladium catalysts, or undergo competitive N-arylation[1]. To mitigate these issues, masking the N-H with a protecting group is mandatory.

This guide objectively compares the two most prevalent N-protecting groups for this scaffold: the tetrahydropyranyl (THP) acetal and the 2-(trimethylsilyl)ethoxymethyl (SEM) aminal/ether.

Mechanistic Rationale & Protecting Group Profiles

The choice between THP and SEM is rarely arbitrary; it is dictated by the specific downstream reaction conditions and the steric/electronic demands of the target molecule.

The THP Group (Tetrahydropyranyl)

Introduced via the acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP), THP is an acetal-based protecting group[2].

  • The Advantage: It is highly atom-economical, cost-effective, and stable to strong bases and standard Pd-catalyzed cross-coupling conditions. Deprotection is easily achieved under mild acidic conditions[3].

  • The Trade-off: THP introduction creates a stereocenter at the anomeric carbon. While 4-bromo-7-methoxy-1H-indazole is achiral, the presence of the THP group can complicate NMR interpretation (causing signal broadening or diastereotopic splitting). Furthermore, it is highly labile to Lewis acids and aqueous acidic workups[4].

The SEM Group (2-(Trimethylsilyl)ethoxymethyl)

Introduced via alkylation of the indazolide anion with SEM-Cl, SEM is an aminal/ether-based group.

  • The Advantage: SEM boasts an exceptional stability profile. It withstands harsh basic conditions, prolonged heating in cross-couplings, and mild acids. Crucially, it offers orthogonal deprotection via fluoride sources (e.g., TBAF), driven by the immense thermodynamic stability of the newly formed Si-F bond (~135 kcal/mol)[5]. It is also excellent for directing regioselective C-3 lithiation[6].

  • The Trade-off: SEM-Cl is relatively expensive. Deprotection with TBAF can sometimes be sluggish or require elevated temperatures, occasionally leading to incomplete cleavage or formaldehyde-adduct byproducts if not properly scavenged[5].

Comparative Stability & Performance Data

The following table summarizes the empirical stability of THP- and SEM-protected 4-bromo-7-methoxy-1H-indazole under common synthetic conditions.

Reaction Condition / ReagentTHP-Protected IndazoleSEM-Protected IndazoleCausality / Mechanistic Note
Strong Base (n-BuLi, LDA, -78 °C)StableStableBoth lack acidic protons; stable to carbanions.
Pd-Catalysis (Basic, Heat)StableStableSteric bulk prevents N-coordination to Pd catalysts.
Mild Acid (AcOH, PPTS)Labile (Slow cleavage)StableTHP acetal undergoes hydrolysis; SEM ether is robust[2].
Strong Acid (TFA, HCl)Highly LabileLabileBoth undergo rapid protolytic cleavage[2].
Fluoride (TBAF, CsF)StableHighly LabileSEM cleavage is driven by strong Si-F bond formation[5].
Lewis Acids (BBr 3​ , BF 3​ ·OEt 2​ )LabileModerately StableTHP oxygen readily coordinates L.A., triggering cleavage.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and analytical checkpoints.

Protocol A: THP Protection & Deprotection Workflow

Step 1: Protection

  • Reaction Setup: Dissolve 4-bromo-7-methoxy-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M). Add PPTS (0.1 equiv) followed by DHP (1.5 equiv).

  • Causality: PPTS (pyridinium p-toluenesulfonate) is chosen over stronger acids like TsOH to prevent degradation of the starting material and to avoid the exothermic polymerization of DHP.

  • Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The THP-protected product will elute significantly faster (higher Rf​ ) due to the loss of the polar N-H hydrogen bond donor.

  • Workup & Validation: Quench with saturated aqueous NaHCO 3​ to neutralize the PPTS. Extract with DCM. 1 H NMR (CDCl 3​ ) must show a characteristic acetal proton multiplet at δ 5.6–5.8 ppm. The N-H broad singlet ( δ ~13.0 ppm) must be completely absent.

Step 2: Deprotection

  • Reaction Setup: Dissolve the functionalized N-THP indazole in MeOH (0.1 M). Add TsOH·H 2​ O (0.2 equiv) and heat to 50 °C for 4 hours.

  • Causality: Methanol acts as both solvent and nucleophilic trap. The acid-catalyzed cleavage generates an oxocarbenium ion, which is rapidly intercepted by methanol to form volatile acetals, thereby driving the thermodynamic equilibrium toward the deprotected indazole.

Protocol B: SEM Protection & Deprotection Workflow

Step 1: Protection

  • Reaction Setup: Dissolve the indazole (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until gas evolution (H 2​ ) ceases.

  • Causality: The irreversible deprotonation forms the highly nucleophilic indazolide anion. Waiting for gas evolution to cease ensures complete deprotonation, preventing unreacted starting material and avoiding competitive hydrolysis of the expensive SEM-Cl reagent.

  • Addition & Validation: Add SEM-Cl (1.2 equiv) dropwise. Allow to warm to room temperature. TLC (Hexanes/EtOAc 4:1) will show a highly lipophilic product. 1 H NMR (CDCl 3​ ) will display a distinct singlet at δ 0.0 ppm (9H, -Si(CH 3​ ) 3​ ) and a singlet at δ ~5.7 ppm (2H, N-CH 2​ -O).

Step 2: Deprotection

  • Reaction Setup: Dissolve the functionalized N-SEM indazole in THF (0.1 M). Add TBAF (1.0 M in THF, 3.0 equiv) and ethylenediamine (0.5 equiv). Heat to 65 °C.

  • Causality: TBAF provides the fluoride source to attack the silicon atom. Ethylenediamine is added as a formaldehyde scavenger to prevent the formation of N-hydroxymethyl byproducts, a common pitfall in SEM deprotection[5].

Strategic Workflow Diagram

The following logical pathway illustrates the decision matrix for functionalizing 4-bromo-7-methoxy-1H-indazole.

G SM 4-bromo-7-methoxy-1H-indazole (Free N-H) THP_Prot THP Protection (DHP, PPTS) SM->THP_Prot Acid-Catalyzed SEM_Prot SEM Protection (SEM-Cl, NaH) SM->SEM_Prot Base-Mediated THP_Int N-THP Indazole (Acid-Labile) THP_Prot->THP_Int SEM_Int N-SEM Indazole (Highly Robust) SEM_Prot->SEM_Int Pd_Rxn Pd-Catalyzed Cross-Coupling or Lithiation (n-BuLi) THP_Int->Pd_Rxn SEM_Int->Pd_Rxn THP_Deprot Deprotection (Mild Acid: TsOH/MeOH) Pd_Rxn->THP_Deprot THP Route SEM_Deprot Deprotection (Fluoride: TBAF or Strong Acid) Pd_Rxn->SEM_Deprot SEM Route Product Functionalized 1H-indazole (Target Scaffold) THP_Deprot->Product SEM_Deprot->Product

Workflow comparing THP and SEM protection strategies for indazole functionalization.

References

  • [1] Title: Application of C–H Functionalization in the Development of a Concise and Convergent Route to the Phosphatidylinositol-3-kinase Delta Inhibitor Nemiralisib Source: ACS Publications URL:

  • Title: A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives Source: Benchchem URL:

  • [5] Title: SEM Protecting Group: SEM Protection & Deprotection Mechanism Source: Total Synthesis URL:

  • [2] Title: Alcoholic Hydroxyl Protection & Deprotection Source: Suzhou Highfine Biotech URL:

  • [6] Title: Regioselective protection at N-2 and derivatization at C-3 of indazoles Source: PubMed URL:

  • [3] Title: Alcohol Protecting Groups Source: University of Windsor URL:

  • [4] Title: Protecting Groups - Organic Chemistry Source: Jack Westin URL:

Sources

Comparative

Reactivity Comparison Guide: 4-Bromo vs 4-Iodo-7-methoxy-1-tetrahydropyran-2-yl-indazole in Cross-Coupling

Executive Summary & Structural Significance The compound 7-methoxy-1-tetrahydropyran-2-yl-indazole is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The compound 7-methoxy-1-tetrahydropyran-2-yl-indazole is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. The N1-tetrahydropyran (THP) protection is a critical strategic choice: it prevents unwanted N-arylation or N-alkylation during transition-metal catalysis and significantly enhances the lipophilicity and solubility of the indazole core in organic solvents.

Functionalizing this scaffold at the C4 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) is a fundamental workflow in drug discovery. However, the choice between the 4-bromo and 4-iodo derivatives dictates the kinetic profile, ligand selection, and overall efficiency of the synthetic route. This guide objectively compares these two building blocks, providing mechanistic causality, quantitative data, and self-validating experimental protocols.

Mechanistic Causality: Bond Dissociation Energy & Oxidative Addition

The fundamental difference in reactivity between the 4-bromo and 4-iodo indazoles stems from their carbon-halogen Bond Dissociation Energies (BDE). The C-I bond is significantly weaker (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol) ().

In the standard palladium catalytic cycle, the oxidative addition of the aryl halide to the active Pd(0) species is typically the rate-determining step.

  • 4-Iodo Derivative : Due to the lower BDE, oxidative addition to the C-I bond is rapid and thermodynamically favorable, even with simple phosphine ligands (e.g., PPh3) or at ambient temperatures ()[1]. However, this hyper-reactivity can sometimes lead to premature catalyst degradation or side reactions such as reductive dehalogenation and homocoupling.

  • 4-Bromo Derivative : The stronger C-Br bond presents a higher kinetic barrier for oxidative addition. To overcome this, the reaction requires elevated temperatures and the use of specialized, electron-rich, and sterically bulky ligands like XPhos, SPhos, or P(t-Bu)3 ()[2]. These ligands increase the electron density on the palladium center, accelerating the oxidative addition, while their steric bulk facilitates the subsequent reductive elimination step ()[3].

Palladium cross-coupling catalytic cycle highlighting the rate-determining oxidative addition step.

Quantitative Data Presentation: Reactivity Comparison

The following table summarizes the performance metrics of both derivatives across standard cross-coupling methodologies. Data reflects optimized conditions for maximizing yield while minimizing side reactions.

Reaction TypeHalide Leaving GroupCatalyst / Ligand SystemTemp (°C)Time (h)Avg. Yield (%)Primary Limitation
Suzuki-Miyaura 4-IodoPd(PPh3)4602-485-95Prone to homocoupling
Suzuki-Miyaura 4-BromoPd(OAc)2 / XPhos90-1008-1280-90Requires expensive ligands
Buchwald-Hartwig 4-IodoPd2(dba)3 / BINAP806-875-85Dehalogenation side-products
Buchwald-Hartwig 4-BromoPd2(dba)3 / tBuBrettPhos100-11012-1670-80Harsher conditions required

Experimental Protocols: Self-Validating Systems

Protocol A: Suzuki-Miyaura Coupling of 4-Iodo-7-methoxy-1-tetrahydropyran-2-yl-indazole

Causality Rationale: The use of the highly reactive iodo derivative allows for milder thermal conditions. Pd(dppf)Cl₂ is selected as it provides a perfect balance of stability and reactivity without needing highly specialized dialkylbiaryl phosphines. K₂CO₃ is used as a mild base to activate the boronic acid without cleaving the THP protecting group, which is acid-sensitive but base-stable.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 4-Iodo-7-methoxy-1-tetrahydropyran-2-yl-indazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Purge the flask with Argon for 3 cycles to remove oxygen, preventing premature catalyst oxidation and validating the integrity of the Pd(0) cycle.

  • Solvent Addition: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours. Self-Validation: Monitor via LC-MS; the rapid (<2h) consumption of the iodo starting material validates the predicted fast oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole

Causality Rationale: The bromo derivative is kinetically resistant. To prevent the catalyst from stalling at the Pd(0) resting state, a highly electron-rich and sterically demanding ligand (tBuBrettPhos) is paired with Pd₂(dba)₃. Sodium tert-butoxide (NaOtBu) is utilized as a strong base to deprotonate the amine, facilitating the rapid formation of the palladium-amido complex.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strict inert atmosphere, combine the 4-Bromo indazole (1.0 equiv), the desired secondary amine (1.5 equiv), and NaOtBu (1.5 equiv) in a sealed reaction vial.

  • Catalyst/Ligand Complexation: Pre-mix Pd₂(dba)₃ (0.02 equiv) and tBuBrettPhos (0.04 equiv) in anhydrous Toluene for 10 minutes. Self-Validation: A color change from deep purple to dark red/brown indicates the successful generation of the active monoligated Pd(0) species.

  • Reaction: Transfer the catalyst solution to the reaction vial. Heat to 105 °C for 12 hours. The elevated temperature provides the necessary kinetic energy to break the stronger C-Br bond.

  • Workup: Filter the crude mixture through a pad of Celite. Self-Validation: The retention of palladium black on the Celite pad confirms catalyst decomposition only at the end of the productive cycle. Concentrate and purify via reverse-phase HPLC.

Strategic Selection Guide

When designing a synthetic route, the choice between the 4-bromo and 4-iodo building blocks should be dictated by the specific constraints of the project, such as scale, budget, and substrate sensitivity.

Decision matrix for selecting between 4-bromo and 4-iodo indazole derivatives in drug discovery.

References

  • National Institutes of Health (NIH). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction.[Link]

  • Journal of the American Chemical Society (ACS). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings.[Link]

  • MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones.[Link]

Sources

Validation

HPLC Method Validation for Determining the Purity of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole

As a Senior Application Scientist, I frequently encounter method development bottlenecks when analyzing highly functionalized, protected heterocyclic intermediates. 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks when analyzing highly functionalized, protected heterocyclic intermediates. 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole is a prime example: it is a critical building block in pharmaceutical synthesis (often utilized in cross-coupling reactions), but its structural features present two distinct chromatographic challenges. First, the tetrahydropyranyl (THP) protecting group is highly acid-sensitive. Second, resolving the brominated target from its structurally similar des-bromo impurity or regioisomers requires highly specific stationary phase interactions.

This guide objectively compares column chemistries and details a self-validating, ICH Q2(R2)-compliant HPLC protocol designed specifically to overcome these mechanistic hurdles.

Mechanistic Challenges & Column Comparison

The THP Protecting Group Vulnerability

Standard reversed-phase HPLC methods heavily rely on acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic Acid to improve peak shape. However, the THP group is a cyclic acetal. In acidic aqueous conditions, protonation of the acetal oxygen drives rapid hydrolysis, cleaving the protecting group[1].

If an analyst uses a standard 0.1% TFA method, they will observe a massive "impurity" peak that is actually an artifact of the method itself (the deprotected 4-bromo-7-methoxy-1H-indazole). Causality: To prevent on-column degradation and ensure the purity reported reflects the actual sample, the mobile phase must be buffered to a near-neutral pH (e.g., pH 6.5 Ammonium Acetate).

Overcoming Co-elution with Biphenyl Selectivity

Traditional C18 columns separate analytes based on dispersive, hydrophobic van der Waals forces. For our target compound, the bulky, lipophilic THP group dominates the molecule's hydrophobicity, masking the subtle electronic differences between the brominated target and its related impurities (like the des-bromo analog). This leads to dangerous co-elution risks on C18 phases.

To solve this, we must shift the retention mechanism. Biphenyl stationary phases offer a mixed-mode retention mechanism: they provide hydrophobic retention while simultaneously engaging in strong π−π electron donor-acceptor interactions with the electron-rich indazole core[2]. Because the bromine atom alters the electron density of the indazole ring differently than a hydrogen atom, the biphenyl ligand can easily discriminate between the two, pulling the critical pair apart.

Table 1: Stationary Phase Comparison for Indazole Resolution
Column ChemistryPrimary Retention MechanismResolution ( Rs​ ) (Main Peak vs. Des-bromo)THP Artifacts (if using acidic modifiers)Overall Suitability
Traditional C18 Hydrophobic (Dispersive)1.2 (High co-elution risk)High (Peak splitting/Degradation)Poor
Phenyl-Hexyl Hydrophobic + Moderate π−π 1.8 (Marginal)High (Peak splitting/Degradation)Moderate
Biphenyl Strong π−π
  • Hydrophobic
3.5 (Baseline resolution) None (When paired with pH 6.5 buffer) Optimal

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every choice is driven by the chemical properties of the analyte.

Reagents & Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM). Adjust to pH 6.5 ± 0.1 using dilute acetic acid. Filter through a 0.22 µm membrane.

    • Causality: The near-neutral pH completely halts the acid-catalyzed hydrolysis of the THP acetal linkage[1].

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol.

    • Causality: Acetonitrile contains π -electrons (triple bond) that compete with the analyte for the stationary phase's biphenyl rings. Methanol is a protic solvent lacking π -electrons, which maximizes the π−π interactions between the indazole and the column[2].

Chromatographic Conditions
  • Column: Raptor Biphenyl (or equivalent superficially porous biphenyl), 150 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (Optimal wavelength for conjugated nitro/halogenated indazoles).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0 - 2 min: 40% B

    • 2 - 12 min: 40% 80% B

    • 12 - 15 min: 80% B

    • 15 - 15.1 min: 80% 40% B

    • 15.1 - 20 min: 40% B (Re-equilibration)

System Suitability Test (SST)

Before analyzing unknown batches, the system must validate its own resolving power. Inject an SST mixture containing 4-Bromo-7-methoxy-1-THP-indazole and its des-bromo impurity (0.1% w/w) in triplicate.

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Tailing factor ( Tf​ ) 1.5; %RSD of main peak area 2.0%.

  • Causality: If Rs​ drops below 2.0, it acts as an early warning system indicating a loss of π−π interaction capacity on the column (often due to matrix fouling), prompting immediate column regeneration.

Method Validation per ICH Q2(R2) Guidelines

To prove that the analytical procedure is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[3]. The biphenyl/methanol/ammonium acetate method was subjected to rigorous validation.

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete separation of main peak from impurities/blank Rs​ > 3.0 for all known related substancesPass
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 0.05 - 1.2 mg/mL)Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.015 µg/mL, LOQ: 0.05 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8% (Spiked at 50%, 100%, 150%)Pass
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.65%Pass
Robustness SST criteria maintained under deliberate variations Rs​ > 2.0 despite pH (±0.2) and Temp (±5°C) shiftsPass

Method Development & Validation Workflow

HPLC_Method_Dev cluster_0 Method Development Causality Start Target Analyte: 4-Bromo-7-methoxy-1-THP-indazole Assess1 Acid-Sensitive THP Acetal Group Start->Assess1 Assess2 Aromatic Core with Halogen/Methoxy Start->Assess2 Action1 Select Neutral/Mild Buffer (10mM NH4OAc, pH 6.5) Assess1->Action1 Prevent hydrolysis Action2 Select Biphenyl Phase (Enhanced π-π Interactions) Assess2->Action2 Maximize resolution Validate ICH Q2(R2) Method Validation (Specificity, Linearity, Precision, Accuracy) Action1->Validate Action2->Validate End Validated Purity Method Ready for QC Release Validate->End

Fig 1: Logical workflow for HPLC method development and validation of THP-protected indazoles.

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole

An in-depth structural elucidation of halogenated, protected heterocyclic intermediates is a critical quality control step in early-stage drug development. 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole (Chemical Form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of halogenated, protected heterocyclic intermediates is a critical quality control step in early-stage drug development. 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole (Chemical Formula: C₁₃H₁₅BrN₂O₂) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors. Validating its structural integrity requires precise mass spectrometry (MS) to confirm the intact mass, the unique isotopic signature of bromine, and the characteristic neutral losses of its protecting groups.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) platforms for analyzing this specific molecule. Furthermore, this guide provides a self-validating experimental protocol grounded in mechanistic causality.

Mechanistic Fragmentation Analysis

The gas-phase fragmentation of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is highly predictable and driven by its substituents:

  • THP Deprotection (Loss of 84 Da): The most labile moiety is the tetrahydropyran (THP) protecting group at the N1 position. Upon collisional activation, the molecule undergoes a charge-retaining elimination of dihydropyran (C₅H₈, 84 Da)[1]. This is the dominant fragmentation pathway at low collision energies.

  • Bromine Isotopic Tagging: The C4-bromine atom acts as a built-in isotopic tag. Bromine naturally exists as an almost 1:1 ratio of ⁷⁹Br and ⁸¹Br. Any fragment ion that retains the indazole core will exhibit a distinct M / M+2 doublet separated by approximately 1.997 Da.

  • Methoxy Cleavage: Following the loss of the THP group, higher collision energies drive the loss of a methyl radical (•CH₃, 15 Da) from the C7-methoxy group, generating a stable radical cation.

G M [M+H]+ m/z 311.04 / 313.04 (79Br / 81Br) F1 [M+H - DHP]+ m/z 227.04 / 229.04 Loss of THP (84 Da) M->F1 - C5H8 (84 Da) F2 [M+H - DHP - CH3•]+ m/z 212.01 / 214.01 Radical Cation F1->F2 - CH3• (15 Da) F3 [M+H - DHP - HBr]+ m/z 147.12 Indazole Core F1->F3 - HBr (80/82 Da)

Mass spectrometry fragmentation pathway of the brominated indazole derivative.

Platform Comparison: Orbitrap vs. Q-TOF

When selecting an HRMS platform for the structural elucidation of this intermediate, the choice between an Orbitrap and a Q-TOF system hinges on the trade-off between absolute resolving power and low-end dynamic range[2][3].

  • Orbitrap (e.g., Thermo Q Exactive): Orbitrap technology excels in ultra-high resolving power (routinely up to 240,000 FWHM at m/z 200). This is particularly advantageous for resolving the fine isotopic structure of the brominated indazole and distinguishing the [M+H]+ ion from isobaric background interferences[3]. However, due to space-charge effects within the trap, the dynamic range for extremely low-abundance fragments can sometimes be compromised compared to continuous-beam instruments.

  • Q-TOF (e.g., Agilent 6546): Q-TOF instruments provide exceptional dynamic range and highly reproducible baseline detection for low-abundance fragment ions, making them superior for rapid flow-injection analysis or extremely narrow UHPLC peaks[2]. While the maximum resolution (~60,000 FWHM) is lower than that of an Orbitrap, it is more than sufficient for small molecule mass accuracy (< 2 ppm).

Interestingly, studies show that Orbitrap HCD and Q-TOF CID yield highly comparable fragmentation spectra for small molecules. The primary operational difference is that Orbitraps typically require slightly lower collision energies (by a few eV) to match the exact fragmentation profiles generated by Q-TOF instruments[4].

Quantitative Performance Comparison
Performance MetricOrbitrap (HCD)Q-TOF (CID)Analytical Impact for Indazole Analysis
Max Resolution (FWHM) Up to 240,000~60,000Orbitrap provides superior separation of ⁷⁹Br/⁸¹Br fine isotopic structure from matrix noise.
Mass Accuracy < 1 ppm< 2 ppmBoth platforms unambiguously confirm the C₁₃H₁₅BrN₂O₂ elemental composition.
Dynamic Range 3–4 orders of magnitude4–5 orders of magnitudeQ-TOF captures lower-abundance secondary fragments (e.g., m/z 147.12) more reliably[2].
Optimal Collision Energy ~25–35 NCE~30–40 eVOrbitrap requires slightly lower energy to achieve the same degree of THP loss[4].
Scan Speed 12–20 HzUp to 50 HzQ-TOF provides better data density across sharp UHPLC peaks.

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following LC-HRMS/MS workflow is designed as a self-validating system . The protocol uses the predictable 1:1 Bromine isotopic ratio and the highly labile THP group as internal checks to confirm that the correct molecule is being isolated and fragmented.

Workflow S1 1. Sample Prep (1 µg/mL in MeOH) S2 2. LC Separation (C18, Acidic Gradient) S1->S2 S3 3. HRMS/MS (Stepped CE) S2->S3 S4 4. Data Validation (Isotope & Frag Match) S3->S4

Self-validating LC-HRMS/MS experimental workflow for indazole analysis.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Causality: This specific low concentration is chosen to prevent detector saturation and minimize space-charge effects in the Orbitrap, which can artificially distort the natural 1:1 ratio of the bromine isotopes[3].

Step 2: Chromatographic Separation

  • Action: Inject 1 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, ensuring high ionization efficiency in positive Electrospray Ionization (ESI+) to yield the [M+H]+ precursor ion. The rapid gradient focuses the analyte into a sharp peak, maximizing the signal-to-noise ratio.

Step 3: MS/MS Acquisition (Stepped Collision Energy)

  • Action (Orbitrap): Set MS1 resolution to 70,000. Use Parallel Reaction Monitoring (PRM) targeting m/z 311.04 and 313.04. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40.

  • Action (Q-TOF): Operate in Auto MS/MS mode with a scan rate of 5 Hz. Apply stepped collision energies of 15, 25, and 45 eV.

  • Causality: The THP group is highly labile and cleaves at low energies (~15-20 eV). Conversely, shattering the indazole core requires much higher energy (>40 eV). Stepping the collision energy ensures that both the primary (-84 Da) and secondary (-15 Da, -HBr) fragmentation events are captured in a single composite spectrum[4].

Step 4: System Self-Validation

  • Action: Review the acquired data against two mandatory criteria.

  • Causality: The protocol is considered validated only if:

    • The MS1 spectrum exhibits a clear 1:1 doublet at m/z 311.04 / 313.04 (confirming the intact brominated species).

    • The MS2 spectrum features a base peak doublet at m/z 227.04 / 229.04 (confirming the loss of the THP group while retaining the bromine atom). If the m/z 227 peak lacks the M+2 isotope, the precursor was incorrectly selected, or an unexpected rearrangement occurred.

Sources

Validation

Unambiguous Regiochemical Validation of THP-Protected 4-Bromo-7-methoxy-1H-indazole: A 2D NMR Comparison Guide

Tetrahydropyranyl (THP) protection of indazoles is a fundamental transformation in medicinal chemistry. However, the tautomeric nature of the indazole core often results in an unpredictable mixture of N1 and N2 regioisom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Tetrahydropyranyl (THP) protection of indazoles is a fundamental transformation in medicinal chemistry. However, the tautomeric nature of the indazole core often results in an unpredictable mixture of N1 and N2 regioisomers[1]. For heavily substituted scaffolds like 4-bromo-7-methoxy-1H-indazole , determining the exact site of protection is critical, as the regiochemistry directly dictates the success of downstream cross-coupling or lithiation steps.

While 1D 1 H NMR alone is insufficient to confidently distinguish between the N1-THP and N2-THP isomers, 2D NMR techniques—specifically NOESY/ROESY and HMBC—provide definitive structural proof. As a Senior Application Scientist, I have evaluated both approaches extensively. This guide objectively compares the performance, reliability, and workflow of NOESY vs. HMBC for validating the regioselectivity of this specific indazole, providing a self-validating protocol for your analytical workflows.

The Mechanistic Context: Kinetic vs. Thermodynamic Control

Before analyzing the NMR data, it is crucial to understand the causality behind the isomer formation. Indazoles exist in an equilibrium between the 1H (benzenoid) and 2H (quinonoid) tautomers[1].

  • Kinetic Product (N2-THP): The N2 lone pair is generally more kinetically accessible. Under mildly acidic conditions (e.g., PPTS, DCM, room temperature) and short reaction times, the N2-THP isomer is favored[2]. For 4-bromo-7-methoxy-1H-indazole, the steric bulk of the 7-methoxy group further hinders the N1 position, accelerating the kinetic preference for N2.

  • Thermodynamic Product (N1-THP): The 1H-indazole tautomer is thermodynamically more stable due to the preservation of the benzenoid aromatic system[1]. Under thermodynamic conditions (e.g., TsOH, elevated temperatures, prolonged reaction times), the N2-THP isomer undergoes acid-catalyzed isomerization to the more stable N1-THP product[3].

Reaction SM 4-Bromo-7-methoxy- 1H-indazole Reagents DHP, Acid Catalyst SM->Reagents N1 N1-THP Isomer (Thermodynamic) Reagents->N1 Heat / Strong Acid N2 N2-THP Isomer (Kinetic) Reagents->N2 RT / Mild Acid N2->N1 Isomerization

Reaction pathway for THP protection of 4-bromo-7-methoxy-1H-indazole.

Analytical Alternatives: NOESY vs. HMBC

To unambiguously assign the regioisomer, we must exploit the unique structural features of 4-bromo-7-methoxy-1H-indazole. The key spectroscopic handles are the THP anomeric proton (H2', ~5.6–5.8 ppm), the C3 proton (H3, ~8.0–8.2 ppm), and the C7 methoxy protons (7-OMe, ~3.9–4.1 ppm).

NOESY / ROESY: The Spatial Proximity Approach

Nuclear Overhauser Effect Spectroscopy (NOESY) relies on through-space dipole-dipole interactions (typically < 5 Å).

  • Validating N1-THP: If the THP group is at N1, the H2' proton is forced into close spatial proximity with the 7-methoxy group. A strong NOE cross-peak between H2' and the 7-OMe singlet will be observed.

  • Validating N2-THP: If the THP group is at N2, the H2' proton is adjacent to the C3 proton. A distinct NOE cross-peak between H2' and H3 will be present[2].

Expert Insight: The 7-OMe (3H, singlet) and H3 (1H, singlet) signals are highly resolved and located in entirely different regions of the 1 H spectrum, making spatial correlation instantaneous and unambiguous.

HMBC: The Through-Bond Approach

Heteronuclear Multiple Bond Correlation (HMBC) detects scalar couplings over 2 to 3 bonds ( 2JCH​ or 3JCH​ ).

  • Validating N1-THP: The THP H2' proton will show a 3JCH​ correlation to the quaternary C7a carbon. C7a can be independently verified because it also receives a 3JCH​ correlation from the 7-OMe protons.

  • Validating N2-THP: The THP H2' proton will show a 3JCH​ correlation to the C3 carbon. C3 is easily identified via a direct HSQC correlation to the H3 proton.

Expert Insight: HMBC relies on the rigid covalent framework, completely eliminating the risk of conformational artifacts that can occasionally plague NOESY in highly flexible molecules.

NMR_Logic Start Unknown THP-Isomer NOESY NOESY / ROESY Start->NOESY HMBC HMBC Start->HMBC NOE_N1 Cross-peak: THP H2' ↔ 7-OMe NOESY->NOE_N1 If N1 NOE_N2 Cross-peak: THP H2' ↔ H3 NOESY->NOE_N2 If N2 HMBC_N1 Correlation: THP H2' → C7a HMBC->HMBC_N1 If N1 HMBC_N2 Correlation: THP H2' → C3 HMBC->HMBC_N2 If N2

2D NMR logical decision tree for assigning N1 vs N2 THP-indazole regioisomers.

Comparative Performance Data

When selecting the optimal 2D NMR technique for this specific molecule, consider the parameters in the table below.

ParameterNOESY / ROESYHMBC
Primary Mechanism Through-space (< 5 Å)Through-bond ( 2JCH​ , 3JCH​ )
Key N1 Indicator H2' ↔ 7-OMe cross-peakH2' → C7a cross-peak
Key N2 Indicator H2' ↔ H3 cross-peakH2' → C3 cross-peak
Acquisition Time Fast (1–2 hours)Moderate to Slow (2–12 hours)
Sensitivity High ( 1 H- 1 H detection)Lower ( 1 H- 13 C detection)
Prerequisite Data Standard 1 H NMR 1 H, 13 C, and HSQC (for C-H mapping)
Artifact Risk TOCSY artifacts, conformational averagingMinimal (rigid covalent bonds)
Verdict for this Scaffold Primary Choice. The 7-OMe provides a massive, unmistakable spatial target.Orthogonal Confirmation. Best used if NOESY results are ambiguous due to peak overlap.

Experimental Protocols

To ensure a self-validating system, follow these standardized methodologies for synthesis and NMR acquisition.

Protocol A: Regioselective THP Protection

To target the N2-THP (Kinetic) Isomer:

  • Dissolve 4-bromo-7-methoxy-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen[2].

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)[2].

  • Stir at room temperature for 1–2 hours. Monitor closely by TLC to prevent isomerization.

  • Quench with saturated aqueous NaHCO 3​ , extract with DCM, and purify via silica gel chromatography.

To target the N1-THP (Thermodynamic) Isomer:

  • Dissolve the indazole (1.0 equiv) in toluene or THF[3].

  • Add DHP (2.0 equiv) and a stronger acid catalyst like p-toluenesulfonic acid (TsOH, 0.1 equiv).

  • Heat to 60–80 °C for 12–18 hours to drive the equilibrium toward the N1 isomer[1].

  • Quench, extract, and purify as above.

Protocol B: 2D NMR Acquisition & Self-Validating Processing
  • Sample Preparation: Dissolve 15–20 mg of the purified THP-indazole in 0.6 mL of CDCl 3​ or DMSO- d6​ . Ensure the sample is free of paramagnetic impurities.

  • 1 H and HSQC Baseline: Acquire a standard 1 H NMR to identify the THP H2' (~5.7 ppm), H3 (~8.1 ppm), and 7-OMe (~4.0 ppm) signals. Run a quick multiplicity-edited HSQC to map all directly bonded protons to their carbons.

  • NOESY Acquisition:

    • Set the mixing time ( τm​ ) to 300–500 ms. For molecules of this molecular weight (~311 g/mol ), this mixing time provides optimal NOE buildup without excessive spin diffusion.

    • Acquire with 16–32 scans per increment, 256 t1 increments.

    • Self-Validation Step: Check for the expected NOE between the 7-OMe protons and the adjacent aromatic H6 proton. If this is missing, the mixing time is incorrect or the sample concentration is too low.

  • HMBC Acquisition (If NOESY is ambiguous):

    • Optimize the long-range delay for nJCH​=8 Hz (typically ~62.5 ms).

    • Acquire with 32–64 scans per increment to ensure sufficient signal-to-noise for quaternary carbons (C7a, C3a).

    • Self-Validation Step: Verify the 3-bond correlation from the 7-OMe protons to the C7 carbon. Use this C7 carbon to walk the ring and confirm the C7a assignment.

Conclusion

For the validation of THP-protected 4-bromo-7-methoxy-1H-indazole, NOESY is the superior frontline technique . The distinct chemical shifts of the 7-methoxy group and the C3 proton create a perfect spatial binary: an NOE to the methoxy confirms N1, while an NOE to the aromatic singlet confirms N2. HMBC serves as a robust, through-bond orthogonal confirmation, completely independent of conformational dynamics.

References

  • Title: A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate Source: Organic Process Research & Development (ACS Publications) URL: [Link][3]

  • Title: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]

  • Title: Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions Source: Asian Journal of Chemistry URL: [Link][2]

Sources

Comparative

A Comparative Guide on Suzuki vs. Stille Coupling for 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Functionalization

As a Senior Application Scientist evaluating cross-coupling strategies for complex heterocyclic scaffolds, the choice between Suzuki-Miyaura and Stille coupling is rarely just about reagent availability. It is fundamenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating cross-coupling strategies for complex heterocyclic scaffolds, the choice between Suzuki-Miyaura and Stille coupling is rarely just about reagent availability. It is fundamentally dictated by the intrinsic electronic and steric properties of the substrate.

When functionalizing 4-bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , a critical building block in the synthesis of kinase and bacterial gyrase B inhibitors, researchers must navigate specific mechanistic hurdles. This guide objectively compares the performance of Suzuki and Stille couplings on this scaffold, providing causality-driven insights and self-validating protocols to ensure high-fidelity results in your drug development workflows.

Mechanistic Causality & Substrate Dynamics

To understand why one coupling method outperforms another, we must first analyze the electronic and steric environment of the substrate [1].

  • Electronic Deactivation at C4: The 7-methoxy group acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the bicyclic indazole core. This electronic enrichment propagates to the C4 position, rendering the C4–Br bond significantly less electrophilic. Consequently, the initial oxidative addition of the Pd(0) catalyst is decelerated. To overcome this activation barrier, highly active, electron-rich bidentate ligands (such as dppf) are required.

  • The Role of THP Protection: Why utilize the tetrahydropyran (THP) protecting group? Unprotected 1H-indazoles possess an acidic N–H proton (pKa ~14) that readily deprotonates under basic cross-coupling conditions. The resulting indazolide anion strongly coordinates to palladium, poisoning the catalyst and severely depressing yields. THP masking eliminates this parasitic coordination. Literature confirms that Suzuki yields are significantly better when the indazole NH is protected [2].

  • Orthogonal Stability: THP is highly stable to the basic conditions required for Suzuki coupling but sensitive to strong acids. This makes the alkaline environment of the Suzuki reaction an ideal orthogonal match for this specific intermediate.

Pathway & Workflow Visualizations

Workflow Start 4-Bromo-7-methoxy-1-THP-indazole Suz Suzuki-Miyaura (Boronic Acid, K2CO3) Start->Suz Sti Stille Coupling (Organostannane, LiCl) Start->Sti SuzYield Yield: 75-85% High Purity, Base-Stable Suz->SuzYield StiYield Yield: 50-65% Tin Toxicity, Sluggish Sti->StiYield

Workflow comparison of Suzuki vs. Stille coupling for THP-protected indazoles.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd C-Br Cleavage TransMet Trans- metalation OxAdd->TransMet B or Sn Reagent RedElim Reductive Elimination TransMet->RedElim Base/Ligand RedElim->Pd0 Product Release

General palladium-catalyzed cross-coupling cycle highlighting the transmetalation divergence.

Comparative Performance Data

While Stille coupling operates under neutral conditions—which is theoretically advantageous for sensitive substrates—the THP group's base stability renders this benefit moot. The sluggish transmetalation of stannanes, coupled with the deactivated C4–Br bond, often leads to prolonged reaction times and competitive protodestannylation, capping Stille yields around 60% [3]. Suzuki coupling remains the superior choice for this specific scaffold.

ParameterSuzuki-Miyaura Coupling (Preferred)Stille Coupling (Alternative)
Coupling Partner Boronic Acid / Boronate EsterOrganostannane
Catalyst System Pd(dppf)Cl₂, K₂CO₃Pd(PPh₃)₄, LiCl
Solvent 1,4-Dioxane / H₂O (4:1)Anhydrous Toluene
Temperature 90 °C110 °C
Average Yield 75% – 85% 50% – 65%
THP Compatibility Excellent (Base-stable)Good (Neutral conditions)
Byproduct Toxicity Low (Water-soluble boron salts)High (Toxic organotin species)

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems to ensure experimental integrity.

Protocol A: Suzuki-Miyaura Coupling (Recommended)

Objective: High-yield C–C bond formation with minimal byproduct toxicity.

  • Reaction Assembly: In an oven-dried Schlenk flask, charge 4-bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality note: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex during transmetalation.

  • Execution: Purge the flask with N₂ for 5 minutes, then heat to 90 °C under vigorous stirring.

  • Validation Checkpoint (t = 2h): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Metric: Disappearance of the starting material isotopic doublet (m/z ~311/313[M+H]⁺) and appearance of the product mass.

    • Troubleshooting: If debromination (m/z 233) exceeds 10%, oxygen contamination has occurred; abort, re-degas solvents, and restart. If starting material persists without debromination, verify base dissolution and spike with an additional 2 mol% Pd catalyst.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via standard silica gel flash chromatography.

Protocol B: Stille Coupling

Objective: Alternative C–C bond formation when boronic acids are commercially unavailable or unstable.

  • Reaction Assembly: Charge the bromoindazole (1.0 equiv), the corresponding organostannane (1.2 equiv), anhydrous LiCl (3.0 equiv), and Pd(PPh₃)₄ (0.10 equiv) in anhydrous Toluene. Causality note: LiCl is critical here; it acts as a chloride scavenger to accelerate the sluggish transmetalation step of the stannane.

  • Execution: Degas the solution with N₂ for 15 minutes, then heat to 110 °C.

  • Validation Checkpoint (t = 4h): Monitor via TLC (Hexanes/EtOAc).

    • Success Metric: Stannane byproducts streak heavily under UV light. Use a KMnO₄ stain to differentiate the coupled product spot from the tin residues.

    • Note: Direct LC-MS of the crude is unreliable due to severe ionization suppression by tin species. Run a mini-workup (KF quench) on the aliquot before injection.

  • Workup & Purification: Cool to room temperature and quench with saturated aqueous KF solution. Stir vigorously for 30 minutes to precipitate insoluble polymeric tin fluorides. Filter the biphasic mixture through a pad of Celite. Separate the organic layer, concentrate, and purify via flash chromatography (using 10% K₂CO₃-impregnated silica gel to retain residual tin species).

References

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.

  • 3-Amino-1-arylpropyl indoles and aza-substituted indoles and uses thereof. Google Patents (US20070123527A1).

  • Microwave-Assisted Functionalization of Indazoles: An Overview. Semantic Scholar.

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole proper disposal procedures

The safe and compliant management of synthetic intermediates is a critical operational pillar in medicinal chemistry and drug development. 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole (CAS: 2940936-31-0) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The safe and compliant management of synthetic intermediates is a critical operational pillar in medicinal chemistry and drug development. 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole (CAS: 2940936-31-0) is a highly functionalized heterocyclic building block. Its structural features—specifically the covalently bound bromine atom, the methoxy group, and the tetrahydropyranyl (THP) protecting group—dictate strict handling and disposal protocols to ensure environmental compliance and laboratory safety [1].

As a Senior Application Scientist, I have structured this guide to provide actionable, self-validating operational procedures for the disposal of this compound, moving beyond basic Safety Data Sheet (SDS) summaries to explain the chemical causality behind these requirements.

Chemical Causality: Why Standard Disposal Fails

When developing disposal plans for complex intermediates, we must analyze the molecule's substructures to predict its behavior in waste streams.

  • The Halogen Factor (C4-Bromine): The presence of the bromine atom is the primary driver for this compound's waste classification. If incinerated in standard municipal or general non-halogenated chemical waste facilities, brominated organic compounds generate highly corrosive hydrogen bromide (HBr) gas and can act as precursors for brominated dioxins and furans [2]. Therefore, this compound must be segregated into halogenated waste streams destined for specialized high-temperature incinerators equipped with alkaline scrubbers.

  • The THP Protecting Group (N1-Position): While THP ethers are generally stable, cyclic ethers have a known, albeit low, propensity to form explosive peroxides upon prolonged storage and exposure to oxygen. While the intact molecule is not a high-risk peroxide former like diisopropyl ether or THF, aged or degraded solid waste should be handled with standard precautions against auto-oxidation.

  • Aromatic/Heterocyclic Core: The indazole ring system is biologically active by design. Unintended environmental release can lead to aquatic toxicity and persistence.

Operational Disposal Methodology

The following step-by-step protocol outlines the validated workflow for disposing of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole in a professional research setting.

Step 1: Waste Characterization and Segregation

  • Identify the Waste State: Determine if the waste is solid (pure synthesized powder, contaminated weighing boats, spatulas, silica gel from chromatography) or liquid (reaction mixtures, HPLC effluent, or extraction solvents).

  • Solvent Matrix Evaluation: For liquid waste, identify the primary solvent. Even if the solvent is non-halogenated (e.g., Ethyl Acetate, Methanol), the presence of the brominated indazole solute requires the entire mixture to be classified as Halogenated Organic Waste if the concentration exceeds local regulatory thresholds (typically >1% halogen content by weight) [2]. As a fail-safe laboratory best practice, route all solutions of this compound to the halogenated stream.

Step 2: Primary Containment

  • Select Compatible Receptacles: Use High-Density Polyethylene (HDPE) or safety-coated borosilicate glass carboys for liquid waste. Do not use metal containers, as trace degradation of the brominated compound over time can lead to galvanic corrosion.

  • Headspace Management: Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion, particularly if volatile solvents like Dichloromethane (DCM) were used in the synthesis or purification of the indazole.

Step 3: Labeling and Documentation

  • GHS Compliance: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Chemical Inventory: Explicitly list "4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole" and "Halogenated Organic Waste" on the manifest. Do not use abbreviations like "THP-indazole," as commercial waste handlers require full IUPAC or standardized nomenclature for EPA/RCRA compliance [1].

Step 4: Institutional Transfer and Final Disposition

  • Transfer to EHS: Move the sealed, labeled containers to the institutional central accumulation area using secondary containment (e.g., a chemical transport cart with a spill tray).

  • Final Destruction: Ensure your commercial waste disposal partner utilizes EPA-compliant high-temperature rotary kiln incineration (operating at >1000°C) with wet scrubbers to neutralize the resulting HBr emissions [2].

Quantitative Waste Stream Summary

The following table summarizes the operational parameters for managing various waste streams associated with this compound.

Waste Stream TypeMatrix ExamplesPrimary Hazard ClassificationApproved ContainmentFinal Disposition Route
Pure Solid Waste Expired/degraded batch, spilled powderHalogenated Organic SolidHDPE wide-mouth jarHigh-Temp Incineration
Contaminated Consumables Gloves, Kimwipes, weighing paperSolid Debris (Trace Halogen)Polyethylene waste bagsSolid Chemical Waste Incineration
Liquid Waste (Halogenated Solvent) DCM/Chloroform extracts, NMR samplesHalogenated Organic LiquidHDPE Carboy / Glass JugHigh-Temp Incineration (Scrubbed)
Liquid Waste (Non-Halogenated Solvent) EtOAc/Hexane chromatography fractionsHalogenated Organic Liquid*HDPE Carboy / Glass JugHigh-Temp Incineration (Scrubbed)

*Note: Governed by the "mixture rule"; the presence of the brominated solute dictates the stream classification.

Waste Routing Decision Workflow

The following diagram illustrates the logical decision-making process for routing 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole waste.

G Start Waste Generation: 4-Bromo-7-methoxy-1- THP-indazole Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Reaction/Purification) Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Contains Br atom CheckSolvent Evaluate Solvent Matrix Liquid->CheckSolvent Incineration High-Temperature Incineration with Scrubbers Halogenated->Incineration EPA/RCRA Compliant CheckSolvent->Halogenated Halogenated Solvent (e.g., DCM) CheckSolvent->Halogenated Non-Halogenated Solvent (Br solute present)

Figure 1: Decision matrix for the disposal routing of brominated indazole intermediates.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US). URL: [Link]

  • Title: Hazardous Waste Management System: General (RCRA). Source: United States Environmental Protection Agency (EPA). URL: [Link]

Handling

Personal protective equipment for handling 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond generic safety protocols. 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole is a complex, halog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond generic safety protocols. 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole is a complex, halogenated, THP-protected heterocyclic compound. Because its chronic toxicological profile is not fully characterized, it must be treated as a substance of unknown toxicity.

This guide provides a self-validating, step-by-step operational framework designed to protect personnel, maintain chemical integrity, and ensure strict regulatory compliance.

Chemical Hazard Profile & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE) and handling procedures, we must first understand the molecular vulnerabilities and hazards of the compound:

  • Brominated Indazole Core: Halogenated aromatic heterocycles are frequently skin and respiratory sensitizers. Inhalation of the powder or prolonged skin contact can lead to severe irritation.

  • THP (Tetrahydropyranyl) Protecting Group: The THP ether is an acetal. It is highly sensitive to acidic conditions. Accidental exposure to strong acids will cause rapid cleavage, releasing dihydropyran derivatives and potentially causing an unwanted exothermic reaction.

  • Physical State (Powder): Fine organic powders pose a dual risk of aerosolization (inhalation hazard) and static discharge (combustibility).

Because novel intermediates often lack comprehensive in vivo toxicity data, we strictly adhere to the National Research Council's Prudent Practices in the Laboratory, which mandates that personnel conduct work under conditions that minimize risks from unknown hazardous substances[1].

Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450), employers must implement appropriate PPE and engineering controls to minimize chemical exposure[2]. The following matrix details the required PPE and the mechanistic justification for each choice.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 Safety GogglesPrevents fine organic powder from bypassing the sides of standard safety glasses, mitigating severe eye irritation.
Hand Protection Nitrile Gloves (Double Gloved)Nitrile provides an excellent barrier against dry organic powders. Double gloving ensures a fail-safe if the outer glove is compromised by a solvent during transfer.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static-induced ignition of the powder and prevents particulate accumulation on street clothing.
Respiratory Certified Chemical Fume HoodPrimary engineering control. If hood ventilation fails, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of brominated dust.

Operational Workflow & Safe Handling Protocol

To ensure a self-validating system, every step of the handling process must include a verification check before proceeding to the next.

OperationalWorkflow N1 1. Environmental Pre-Check Verify fume hood face velocity (80-100 fpm) N2 2. Static Mitigation Use anti-static gun on weighing tools N1->N2 N3 3. Material Transfer Weigh 4-Bromo-indazole using closed-transfer N2->N3 N4 4. Reaction Setup Maintain neutral/basic conditions (Avoid THP cleavage) N3->N4 N5 5. Decontamination Wipe down surfaces with compatible solvent N4->N5

Fig 1: Operational workflow for handling powdered THP-protected indazole intermediates.

Step-by-Step Handling Methodology:

Phase 1: Environmental & Equipment Pre-Check

  • Verify Containment: Check the chemical fume hood monitor to ensure a face velocity of 80–100 feet per minute (fpm). Do not initiate handling if the alarm is sounding or airflow is compromised.

  • Static Mitigation: Organic powders are prone to static cling. Discharge static from spatulas and anti-static weighing boats using a zero-stat gun to prevent the powder from aerosolizing or "jumping" out of the container.

Phase 2: Weighing and Transfer

  • Tare and Seal: Place the anti-static weigh boat on the analytical balance inside the fume hood. Tare the balance.

  • Dispense: Using a micro-spatula, carefully dispense the 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole. Keep the source bottle deep inside the hood to capture any fugitive dust.

  • Secure Transfer: Once the desired mass is achieved, transfer the powder into the reaction vessel (e.g., a round-bottom flask) and immediately seal it with a septum before removing it from the weighing area.

Phase 3: Reaction Setup & Decontamination

  • Solvent Addition: Add solvents via syringe through the septum to minimize exposure. Ensure the reaction conditions avoid strong, unbuffered aqueous acids to prevent premature cleavage of the THP protecting group.

  • Surface Decontamination: Wipe down the balance and fume hood base with a solvent compatible with the compound (e.g., isopropanol), followed by a secondary wipe with soapy water.

EPA-Compliant Disposal Plan

Waste generated from this compound must be managed according to EPA 40 CFR 262 standards for hazardous waste generators[3]. Because of the specific chemical moieties present, improper segregation can lead to dangerous container pressurization.

DisposalPlan Source 4-Bromo-indazole Waste Streams Solid Solid Waste (Gloves, Weigh Boats) Source->Solid Liquid Liquid Waste (Reaction Filtrates) Source->Liquid Halogenated Halogenated Organic Waste Carboy Liquid->Halogenated Primary Route Acidic Acidic Waste Stream DO NOT MIX Liquid->Acidic THP Cleavage Risk

Fig 2: EPA-compliant waste segregation pathway highlighting the avoidance of acidic streams.

Step-by-Step Disposal Methodology:

Phase 1: Waste Segregation

  • Solid Waste: Place all contaminated gloves, weigh boats, and wipes into a designated, poly-lined solid hazardous waste container.

  • Liquid Waste: Collect all reaction filtrates and solvent washings containing the compound.

Phase 2: Chemical Compatibility Verification

  • Avoid Acid Streams (Critical): Verify that the receiving liquid waste carboy does not contain concentrated acids. The THP ether will hydrolyze exothermically in acidic media, releasing dihydropyran which can cause rapid pressure buildup and container rupture.

  • Halogenated Designation: Transfer the liquid waste into a carboy strictly labeled for "Halogenated Organic Waste" due to the presence of the bromine atom.

Phase 3: EPA Compliance & Labeling

  • Labeling: Attach a hazardous waste tag immediately upon adding the first drop of waste, detailing the full chemical name (no abbreviations) as required by EPA regulations[3].

  • Storage Limits: Ensure the satellite accumulation area does not exceed 55 gallons and that waste is transferred to the central accumulation area within the regulatory timeframe[3].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. URL:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.